Tris(p-tolyl)stibine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
5395-43-7 |
|---|---|
Molecular Formula |
C21H21S |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
tris(4-methylphenyl)stibane |
InChI |
InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
InChI Key |
ABFAUGNOBBCFOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Other CAS No. |
5395-43-7 |
Origin of Product |
United States |
Foundational & Exploratory
Tris(p-tolyl)stibine synthesis from Grignard reagent
An In-Depth Technical Guide on the Synthesis of Tris(p-tolyl)stibine via Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, an organoantimony compound of interest in various fields of chemical research. The document details a robust and efficient synthesis method utilizing a Grignard reagent, presenting a full experimental protocol. Furthermore, it summarizes the key physicochemical properties of the compound. Recognizing the growing interest in organometallic compounds in medicinal chemistry, this guide also touches upon the potential biological activities of related organoantimony compounds, which have shown promise as antimicrobial and anticancer agents. Visual aids in the form of diagrams for the synthesis pathway, a general experimental workflow, and a plausible biological signaling pathway are included to enhance understanding.
Introduction
Organoantimony compounds, particularly triarylstibines like this compound, are valuable reagents and building blocks in organic and organometallic chemistry. Their utility spans from ligands in catalysis to precursors for more complex antimony-containing molecules. The synthesis of these compounds is a cornerstone of organoantimony chemistry, with the Grignard reaction being one of the most effective and widely used methods.
For professionals in drug development, the broader class of organoantimony compounds has garnered attention for its significant biological activities. Various organoantimony compounds have been reported to exhibit promising in-vitro antitumor activity against cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the mammary cancer cell line (EVSA-7).[1] Additionally, their potential as antimicrobial agents has been demonstrated against pathogenic bacteria and fungi.[1] The mechanism of action for some of these compounds is thought to involve the disruption of cellular membranes and the induction of apoptosis, making them an intriguing area for further investigation in the development of novel therapeutics.
This guide focuses on the practical synthesis of this compound, providing researchers with the detailed knowledge required to produce this compound efficiently and safely in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reaction of a p-tolyl Grignard reagent with antimony trichloride. This method, analogous to the synthesis of triphenylstibine, provides a good yield of the desired product.[2]
Reaction Pathway
The overall reaction can be summarized as follows:
-
Formation of the Grignard Reagent: p-Bromotoluene reacts with magnesium metal in dry ether to form p-tolylmagnesium bromide.
-
Reaction with Antimony Trichloride: The Grignard reagent is then reacted with antimony trichloride. An excess of the Grignard reagent is used to ensure the complete substitution of the chlorine atoms on the antimony.[2]
-
Hydrolysis: The reaction mixture is hydrolyzed to quench the excess Grignard reagent and precipitate magnesium salts.
A diagram of the reaction pathway is provided below.
Data Presentation
The following table summarizes the key quantitative data for this compound and a closely related analogue, tris(4-methoxyphenyl)stibine, for comparative purposes.
| Property | This compound | Tris(4-methoxyphenyl)stibine (Analogue) |
| Molecular Formula | C₂₁H₂₁Sb | C₂₁H₂₁O₃Sb |
| Molecular Weight | 395.15 g/mol | 443.13 g/mol |
| Appearance | White solid | White solid |
| Melting Point | 125-126 °C[2] | 83 °C (356 K)[3][4] |
| Yield (Crude) | 77-80%[2] | 29% (unoptimized)[3][4] |
| ¹H NMR (ppm) | Not available, expected ~2.3 (s, 9H, CH₃), 7.1-7.4 (m, 12H, Ar-H) | 3.79 (s, 9H), 6.89 (d, 6H), 7.34 (d, 6H)[3][4] |
| ¹³C NMR (ppm) | Not available | 55.6, 115.1, 129.6, 137.7, 160.6[3][4] |
| IR (cm⁻¹) | Not available | 3008, 2962, 2922, 2834, 1580, 1487, 1235, 816, 584, 518[3][4] |
Experimental Protocols
The following protocol is adapted from a procedure for the analogous triphenylstibine and is specified for the synthesis of this compound.[2]
Materials and Equipment
-
p-Bromotoluene (282 g, 1.65 moles)
-
Magnesium turnings
-
Antimony trichloride (freshly distilled)
-
Dry diethyl ether
-
Ice
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation of the Grignard Reagent: In a suitably sized round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of dry diethyl ether to cover the magnesium. A solution of 282 g (1.65 moles) of p-bromotoluene in dry diethyl ether is then added dropwise to the magnesium suspension. The reaction should be initiated (a small crystal of iodine can be used if necessary) and then maintained at a gentle reflux by controlling the rate of addition. After all the p-bromotoluene solution has been added, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Antimony Trichloride: A solution of antimony trichloride (0.5 moles, based on the stoichiometry for triphenylstibine) in dry diethyl ether is added slowly through the dropping funnel to the freshly prepared Grignard reagent. The reaction can be brisk, and external cooling may be necessary to control the rate. Once the addition is complete, the reaction mixture is heated on a steam bath for one hour.[2]
-
Hydrolysis and Work-up: The reaction mixture is cooled and then poured slowly with vigorous stirring into a large beaker containing ice and water. It is crucial to avoid the use of acids during hydrolysis, as this can lead to the decomposition of the stibine product.[2] The resulting mixture is filtered through a Büchner funnel.
-
Extraction and Isolation: The solid residue on the filter is extracted multiple times with portions of ether. The ether layers from the filtrate are separated from the aqueous layer, and the aqueous layer is also extracted with ether. All the ether extracts are combined.
-
Purification: The combined ether solution is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the ether is removed by evaporation on a steam bath. The crude this compound is obtained as a solid.
-
Recrystallization: The crude product can be purified by recrystallization from methyl alcohol or ether to yield pure this compound.[2] The reported yield of the crude product is 150–157 g (77–80% of the theoretical amount).[2]
Characterization
The purified product should be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR to confirm its structure.
Experimental Workflow and Signaling Pathway Diagrams
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Plausible Biological Signaling Pathway: Induction of Apoptosis
While the specific signaling pathways for this compound are not extensively documented, many organometallic compounds are known to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway. The diagram below illustrates this general pathway, which may be relevant for organoantimony compounds.
Conclusion
The synthesis of this compound via the Grignard reagent is a reliable and high-yielding method suitable for laboratory-scale production. This guide provides a detailed protocol and workflow to aid researchers in this endeavor. The potential biological activities of organoantimony compounds, including their anticancer and antimicrobial properties, highlight the importance of further research into this class of molecules. The information and diagrams presented herein serve as a valuable resource for chemists, biologists, and drug development professionals interested in the synthesis and potential applications of this compound and related compounds.
References
An In-depth Technical Guide to Tris(p-tolyl)stibine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(p-tolyl)stibine, a triarylstibine compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and a representative reaction, offering valuable information for researchers in chemistry and drug development.
Core Properties of this compound
This compound, also known as tris(4-methylphenyl)stibane, is an organoantimony compound. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 5395-43-7 | [1] |
| Molecular Formula | C₂₁H₂₁Sb | [1] |
| Molecular Weight | 395.15 g/mol | [1] |
| Melting Point | 125-126 °C | [2] |
| IUPAC Name | tris(4-methylphenyl)stibane | |
| Synonyms | Tris(4-methylphenyl)stibine, Tri-p-tolylstibine, Tri-p-tolylantimony |
Synthesis of this compound
A common and effective method for the preparation of this compound involves the reaction of a Grignard reagent with antimony trichloride.[2]
Experimental Protocol
Materials:
-
p-Bromotoluene (1.65 moles)
-
Magnesium turnings (1.65 atoms)
-
Dry ether
-
Antimony trichloride (0.5 mole), freshly distilled
-
Ice
-
Dilute hydrochloric acid (for workup, use with caution)
-
Methyl alcohol or ether (for recrystallization)
Procedure:
-
In a 2-liter round-bottomed, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place the magnesium turnings.
-
Cover the magnesium with dry ether.
-
Slowly add a solution of p-bromotoluene in dry ether to the flask to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition.
-
Once the Grignard reagent formation is complete, slowly add a solution of freshly distilled antimony trichloride in dry ether through the separatory funnel. The reaction may be brisk. Gentle warming might be necessary if the antimony trichloride is not freshly prepared.
-
After the addition is complete, heat the mixture on a steam bath for one hour.
-
Cool the reaction mixture in an ice bath and then hydrolyze by the slow addition of ice, followed by a very dilute solution of hydrochloric acid. Use acid cautiously as it can promote decomposition of the product.
-
Separate the ether layer. Extract the aqueous layer with two portions of ether.
-
Combine the ether extracts and evaporate the solvent on a steam bath. A yellow semi-solid will remain, which crystallizes upon cooling.
-
The crude this compound can be purified by recrystallization from methyl alcohol or ether.
-
The typical yield of the crude product is 77-80% of the theoretical amount.[2]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: Oxidation
This compound can be readily oxidized to form the corresponding pentavalent antimony compound, Tri(p-tolyl)antimony dibromide. This is a characteristic reaction of triarylstibines.
Experimental Protocol for Oxidation
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂)
-
Acetone
Procedure:
-
Dissolve this compound in acetone.
-
Add a solution of copper(II) bromide in acetone to the stibine solution.
-
The reaction proceeds to oxidize the antimony(III) to antimony(V), yielding Tri(p-tolyl)antimony dibromide.
-
The product can be isolated and purified by standard methods.
Reaction Pathway
Caption: Reaction pathway for the oxidation of this compound.
Spectral Data
Applications in Research and Drug Development
Triarylstibines and their derivatives have been investigated for their potential biological activities. While specific drug development pathways involving this compound are not extensively documented, related organoantimony compounds have been explored for their therapeutic potential. For instance, complexes of antimony have shown promise as antibacterial and antitumor agents. The tolyl groups in this compound can be functionalized, opening possibilities for its use as a scaffold in the synthesis of more complex molecules with potential biological activity. Further research is needed to fully elucidate the potential of this compound and its derivatives in medicinal chemistry.
References
An In-depth Technical Guide to Tris(p-tolyl)stibine for Researchers and Drug Development Professionals
Introduction: Tris(p-tolyl)stibine, an organoantimony compound, holds interest for various applications in chemical synthesis and potentially in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities of related compounds to inform researchers and professionals in drug development.
Core Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₁Sb |
| Molecular Weight | 395.2 g/mol |
| Synonyms | Tris(4-methylphenyl)stibine, Tri-p-tolylstibine, Tri-p-tolylantimony |
| CAS Number | 5395-43-7 |
Synthesis of this compound
A common and effective method for the preparation of this compound involves the reaction of a Grignard reagent, formed from p-bromotoluene and magnesium, with antimony trichloride.[1] The following protocol is adapted from a well-established procedure for analogous triarylstibines.
Experimental Protocol:
Materials:
-
p-Bromotoluene (282 g, 1.65 moles)
-
Magnesium turnings (40 g, 1.65 atoms)
-
Antimony trichloride (114 g, 0.5 mole), freshly distilled
-
Dry diethyl ether
-
Methyl alcohol or ether for recrystallization
Procedure:
-
Grignard Reagent Formation: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings. Cover the magnesium with 200 cc of dry ether. A solution of p-bromotoluene in 800 cc of dry ether is added portion-wise to initiate the reaction. Once the reaction starts, an additional 200 cc of dry ether is added, and the remainder of the p-bromotoluene solution is added at a rate that maintains a gentle reflux. This step typically takes about two hours.
-
Reaction with Antimony Trichloride: After the addition of p-bromotoluene is complete, a solution of freshly distilled antimony trichloride in 300 cc of dry ether is added slowly through the dropping funnel. The reaction should proceed smoothly. If not, gentle warming may be necessary to initiate it. The addition of the antimony trichloride solution usually takes one to two hours. Following the addition, the reaction mixture is heated on a steam bath for an additional hour.
-
Hydrolysis and Extraction: After cooling, the reaction mixture is carefully poured into 1 liter of ice and water with stirring. The hydrolysis mixture is then filtered through a Büchner funnel. The solid residue on the filter is extracted three times with 100-cc portions of ether. The aqueous layer from the filtrate is separated and extracted twice with 200-cc portions of ether.
-
Isolation and Purification: The combined ether extracts are evaporated on a steam bath. The crude this compound is obtained as a solid upon cooling. The crude product can be purified by recrystallization from methyl alcohol or ether to yield the final product.[1] The reported yield for this method is approximately 77-80% of the theoretical amount.[1]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Relevance for Drug Development
While specific signaling pathways involving this compound are not extensively documented, the broader class of organoantimony compounds has demonstrated biological activity that warrants consideration by drug development professionals.
Mechanism of Action of Antimony: The precise mechanism of action for antimony compounds is not fully elucidated. However, it is suggested that antimony may exert its effects by interacting with sulfhydryl groups present in various enzymes that are crucial for tissue respiration.[2] This interaction can disrupt essential cellular processes.
Antitumor and Antibacterial Potential: Several organoantimony(III) compounds have been synthesized and evaluated for their biological activities. Studies have shown that some of these compounds exhibit significant in-vitro antitumor activity against human breast adenocarcinoma (MCF-7) and mammary cancer (EVSA-7) cell lines.[3] Furthermore, notable antibacterial activity has been observed against pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae.[3] Antifungal properties against strains like Aspergillus flavus and Aspergillus niger have also been reported for some organoantimony compounds.[3]
The demonstrated bioactivity of related organoantimony compounds suggests that this compound could serve as a scaffold or starting material for the synthesis of novel therapeutic agents with potential applications in oncology and infectious diseases. Further research into the specific biological effects and mechanisms of action of this compound and its derivatives is a promising area for drug discovery and development.
References
An In-depth Technical Guide to Tris(p-tolyl)stibine: Safety, Handling, and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental procedures associated with Tris(p-tolyl)stibine. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this organoantimony compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
This compound, an organoantimony compound, possesses distinct physical and chemical characteristics that necessitate careful handling. A summary of its key properties is presented below.
| Property | Value | Reference |
| Synonyms | Tri-p-tolylstibine, Tris(4-methylphenyl)stibine | [1] |
| CAS Number | 5395-43-7 | [1] |
| Molecular Formula | C21H21Sb | [1][2] |
| Molecular Weight | 395.15 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 127.5°C | [4] |
| Boiling Point | Not available | [5] |
| Solubility | Not available | [5] |
| Purity | Typically available at 95% or higher | [5][6] |
Safety and Hazard Information
This compound is a hazardous chemical and should be handled with extreme caution. The following table summarizes the key hazard classifications and precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from analogous compounds due to lack of specific GHS classification for this compound.
Toxicological Data:
Hazardous Decomposition Products:
Upon combustion, this compound may produce carbon oxides and antimony oxides.[5]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure safety when working with this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Data sourced from the AK Scientific, Inc. Safety Data Sheet.
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further dust dispersion.
-
Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for the analogous triphenylstibine as described in Organic Syntheses.[8]
Materials and Reagents
-
Magnesium turnings
-
Dry ether
-
p-Bromotoluene
-
Antimony trichloride (SbCl3), freshly distilled
-
Ice
Equipment
-
2-L three-necked round-bottom flask
-
Mercury-sealed mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Büchner funnel
Synthesis Workflow Diagram
Caption: The experimental workflow for the synthesis of this compound.
Procedure
-
Grignard Reagent Preparation: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings (1.65 gram-atoms). Cover the magnesium with dry ether (200 mL).
-
Add a small portion of a solution of p-bromotoluene (1.65 moles) in dry ether (800 mL) to initiate the reaction. Once the reaction begins, add an additional 200 mL of dry ether.
-
Add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux (approximately 2 hours).
-
Reaction with Antimony Trichloride: Once the Grignard reagent has formed, slowly add a solution of freshly distilled antimony trichloride (0.5 moles) in dry ether (300 mL) through the separatory funnel. The reaction should proceed smoothly. Gentle warming may be required if the antimony trichloride is not freshly prepared.
-
After the addition is complete (1-2 hours), heat the mixture on a steam bath for an additional hour.
-
Work-up: Cool the reaction mixture and pour it slowly with stirring into 1 L of ice and water.
-
Filter the mixture through a Büchner funnel. Extract the residue on the filter paper with three 100-mL portions of ether.
-
Separate the aqueous layer and extract it twice with 200-mL portions of ether.
-
Combine all the ether extracts and evaporate the ether on a steam bath.
-
The resulting crude product can be purified by recrystallization.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available scientific literature detailing the specific interactions of this compound with biological signaling pathways. While the neurotoxic effects of some organophosphorus compounds, which are structurally analogous, have been studied in relation to apoptosis and endoplasmic reticulum stress[9], similar studies on this compound have not been identified. Researchers investigating the biological activity of this compound should consider a broad range of toxicological assays to elucidate its mechanism of action.
Conclusion
This compound is a valuable research chemical that requires stringent safety protocols due to its presumed toxicity as an organoantimony compound. This guide provides the essential information for its safe handling, including personal protective equipment, first aid measures, and a detailed synthesis protocol. Researchers are strongly advised to consult the Safety Data Sheet provided by their supplier and to conduct a thorough risk assessment before commencing any experimental work. Further research is needed to fully characterize the toxicological profile and biological activity of this compound.
References
- 1. Tris(4-methylphenyl)stibine | C21H21Sb | CID 79371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C21H21Sb) [pubchemlite.lcsb.uni.lu]
- 3. CAS NO:5395-43-7; tri-p-tolyl-stibin [chemdict.com]
- 4. TRIS(P-TOLYL)ANTIMONY price,buy TRIS(P-TOLYL)ANTIMONY - chemicalbook [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. tris(p-tolyl)antimony-Molbase [molbase.com]
- 7. gov.uk [gov.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tris (1,3-dichloro-2-propyl) phosphate-induced apoptotic signaling pathways in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Tris(p-tolyl)stibine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tris(p-tolyl)stibine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the physical and chemical properties of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework and practical methodologies for researchers to determine solubility parameters in their own laboratory settings.
Introduction to this compound
This compound, also known as tris(4-methylphenyl)stibine or tri-p-tolylantimony, is an organoantimony compound with the chemical formula C21H21Sb.[1][2] As an organometallic compound, its properties are dictated by the nature of the metal-carbon bond.[3] Organometallic compounds are a cornerstone in modern chemistry, finding applications in organic synthesis and catalysis.[3] The physical state of this compound is a solid, and like many other triaryl phosphines and stibines, it is generally expected to be soluble in common organic solvents and insoluble in water.
Qualitative Solubility of this compound
Quantitative Solubility Data
A thorough search of chemical databases and scientific literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| Toluene | C7H8 | Nonpolar | ||||
| Tetrahydrofuran (THF) | C4H8O | Polar aprotic | ||||
| Dichloromethane (DCM) | CH2Cl2 | Polar aprotic | ||||
| Hexane | C6H14 | Nonpolar | ||||
| Acetone | C3H6O | Polar aprotic | ||||
| Ethanol | C2H5OH | Polar protic | ||||
| Water | H2O | Polar protic |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., toluene, THF, DCM, hexane, acetone, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of solute in g / volume of solvent in mL) * 100
-
Calculate the molar solubility (mol/L) using the molecular weight of this compound (395.2 g/mol ).[1]
-
4.3. Safety Precautions
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the key steps for determining the solubility of a solid compound.
Applications in Research and Drug Development
Understanding the solubility of organometallic compounds like this compound is crucial for their application in various fields. In organic synthesis, these compounds often serve as ligands or catalysts in cross-coupling reactions. For such applications, knowledge of their solubility in different reaction media is essential for optimizing reaction conditions and product yields. In the context of drug development, while organoantimony compounds themselves are less common as active pharmaceutical ingredients, their derivatives and complexes may be investigated for their biological activity. Solubility is a key determinant of bioavailability and formulation feasibility for any potential therapeutic agent.
Conclusion
This technical guide has provided an overview of the solubility of this compound. While quantitative data is sparse in the public domain, this document offers a robust framework for researchers to determine these parameters experimentally. The provided protocol and workflow diagram serve as practical tools for scientists working with this and similar organometallic compounds. Accurate solubility data is fundamental to the successful application of this compound in both synthetic chemistry and potentially in the early stages of drug discovery.
References
In-Depth Technical Guide on the 1H and 13C NMR Spectral Data of Tris(p-tolyl)stibine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Tris(p-tolyl)stibine. Due to the limited availability of a complete, experimentally verified dataset in a single source, this document compiles and predicts spectral data based on closely related compounds and established principles of NMR spectroscopy for organoantimony compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of dichloro(p-tolyl)stibine and the analogous compound, Tris(p-tolyl)phosphine, given that phosphorus and antimony are in the same group, leading to similar electronic effects on the aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ortho-H | ~7.4 - 7.6 | Doublet | ~8.0 |
| meta-H | ~7.1 - 7.3 | Doublet | ~8.0 |
| CH₃ | ~2.3 - 2.4 | Singlet | N/A |
Note: The chemical shifts for the aromatic protons are based on data for related tolyl-antimony compounds. The ortho-protons are expected to be downfield due to the electron-withdrawing nature of the antimony atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| ipso-C | ~148 - 150 |
| C-Me | ~141 - 143 |
| ortho-CH | ~132 - 134 |
| meta-CH | ~129 - 131 |
| CH₃ | ~21 - 22 |
Note: The predicted values are based on the reported data for dichloro(p-tolyl)stibine.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the general procedure for acquiring its NMR spectra.
Synthesis of this compound
A common method for the synthesis of triorganostibines is the reaction of a Grignard reagent with antimony trichloride.
Materials:
-
p-Bromotoluene
-
Magnesium turnings (pre-dried)
-
Dry tetrahydrofuran (THF)
-
Antimony(III) chloride (SbCl₃)
-
Diethyl ether
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
A solution of p-bromotoluene in dry THF is slowly added to pre-dried magnesium turnings to initiate the Grignard reaction.
-
After the Grignard reagent, p-tolylmagnesium bromide, has formed, the solution is cooled.
-
A solution of antimony(III) chloride in diethyl ether is then added dropwise to the Grignard reagent.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
NMR Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of organoantimony compounds.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance or JEOL) operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz).
Sample Preparation:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon. A DEPTQ pulse sequence can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the atoms in the this compound molecule for NMR analysis.
Caption: Synthesis workflow for this compound.
Caption: Connectivity for NMR assignment of this compound.
Theoretical and Computational Insights into Tris(p-tolyl)stibine: A DFT-Focused Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tris(p-tolyl)stibine, with the chemical formula Sb(C₆H₄CH₃)₃, belongs to the family of organoantimony compounds. These compounds have garnered significant interest due to their diverse applications, including their use as catalysts, in materials science, and for their potential biological activities. The para-tolyl substituents can influence the steric and electronic properties of the central antimony atom, thereby modulating the compound's reactivity and interaction with biological targets.
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular structures, vibrational frequencies, electronic properties, and NMR spectra. For a molecule like this compound, DFT calculations can provide invaluable insights into its conformational landscape, bond characteristics, and spectroscopic signatures, which can be challenging to probe experimentally. This guide outlines the theoretical foundation and practical workflow for conducting DFT studies on this compound.
Molecular Structure and Properties
While a definitive crystal structure for this compound is not available in the reviewed literature, the structure of its isomer, tri(o-tolyl)stibine, has been determined by X-ray crystallography[1]. This data, along with information on derivatives like Tri(p-tolyl)antimony Dibromide, provides a reasonable starting point for building a computational model of this compound.
A typical DFT workflow to determine the optimized geometry of this compound would involve the following steps:
Caption: A generalized workflow for DFT calculations on this compound.
Predicted Geometric Parameters
Based on DFT calculations of similar organoantimony compounds, the following table presents expected ranges for key geometric parameters of this compound. For comparison, experimental data for the related compound tri(o-tolyl)stibine is included[1].
| Parameter | Expected Value for this compound (DFT) | Experimental Value for Tri(o-tolyl)stibine[1] |
| Bond Lengths (Å) | ||
| Sb-C | 2.15 - 2.18 | 2.164 (average) |
| C-C (aromatic) | 1.39 - 1.41 | Not reported |
| C-C (methyl) | 1.50 - 1.52 | Not reported |
| C-H (aromatic) | 1.08 - 1.10 | Not reported |
| C-H (methyl) | 1.09 - 1.11 | Not reported |
| Bond Angles (°) | ||
| C-Sb-C | 96.0 - 98.0 | 97.4 (average) |
| Sb-C-C | 119.0 - 121.0 | Not reported |
| C-C-C (aromatic) | 119.0 - 121.0 | Not reported |
| Dihedral Angles (°) | ||
| C-Sb-C-C | 40.0 - 50.0 | Not reported |
Spectroscopic Properties: A Theoretical Perspective
DFT calculations are instrumental in predicting and interpreting various types of molecular spectra.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and basis set limitations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹, Scaled) |
| Sb-C Stretching | 450 - 500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Methyl C-H Stretching | 2850 - 2980 |
| Aromatic C-C Ring Stretching | 1400 - 1600 |
| C-H Bending (in-plane) | 1000 - 1300 |
| C-H Bending (out-of-plane) | 700 - 900 |
NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts.
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 7.0 - 7.5 |
| ¹H (Methyl) | 2.3 - 2.5 |
| ¹³C (Aromatic, C-Sb) | 138 - 142 |
| ¹³C (Aromatic) | 128 - 135 |
| ¹³C (Methyl) | 20 - 23 |
Experimental Protocols
To validate the theoretical predictions, experimental data is crucial. The following are standard protocols for the synthesis and characterization of triaryl stibines.
Synthesis of this compound
A common method for the synthesis of triaryl stibines is the Grignard reaction.
Caption: A typical synthetic workflow for this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.
-
FT-IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile).
-
Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a mass spectrometer, for example, with electrospray ionization (ESI).
DFT Calculation Methodology
For researchers wishing to perform their own DFT calculations on this compound, the following provides a detailed protocol.
Software
A widely used software package for DFT calculations is Gaussian. For visualization and analysis of the results, GaussView or other molecular modeling software can be used.
Computational Details
-
Functional and Basis Set: A common and effective choice for geometry optimization and frequency calculations of organometallic compounds is the B3LYP functional with a 6-311G(d,p) basis set for the non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ) for the antimony atom.
-
Geometry Optimization: The initial structure of this compound should be optimized without any symmetry constraints. The convergence criteria should be set to tight or very tight to ensure a true energy minimum is found.
-
Frequency Analysis: A vibrational frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can then be used to predict the IR spectrum.
-
NMR Chemical Shift Calculation: The GIAO method should be employed on the optimized geometry to calculate the isotropic shielding values. These values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. While direct experimental and computational data for this specific molecule is sparse in the public domain, the methodologies and comparative data presented here provide a solid foundation for future research.
Future work should focus on performing the DFT calculations as outlined to obtain the precise geometric, spectroscopic, and electronic properties of this compound. The predicted data should then be validated through the synthesis and experimental characterization of the compound. Such a combined theoretical and experimental approach will provide a deeper understanding of the fundamental properties of this compound and pave the way for its exploration in various applications, from catalysis to medicinal chemistry. The interaction of this compound with biological macromolecules could also be investigated using molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, offering insights into its potential as a therapeutic agent.
References
An In-depth Technical Guide to the Electronic and Steric Properties of Triarylstibines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic and steric properties of triarylstibines, compounds of increasing interest in catalysis and medicinal chemistry. Understanding these fundamental properties is crucial for the rational design of new catalysts, ligands, and therapeutic agents. This document details the key parameters used to quantify these effects, outlines experimental and computational methodologies for their determination, and explores their influence on reactivity and biological activity.
Quantifying Steric and Electronic Properties
The reactivity and efficacy of triarylstibines are governed by a delicate interplay of their steric and electronic characteristics. These properties are primarily modulated by the nature and position of substituents on the aryl rings.
Electronic Properties: The Hammett Equation
The electronic influence of substituents on the reactivity of triarylstibines can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The Hammett parameter (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values and increase electron density at the antimony center.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) have positive σ values and decrease electron density at the antimony center.
These electronic perturbations directly impact the Lewis basicity of the stibine, influencing its coordination to metal centers in catalytic applications and its interaction with biological targets.
Table 1: Hammett Parameters for Common Substituents on Triarylstibines
| Substituent (R in (p-RC₆H₄)₃Sb) | Hammett Parameter (σp) | Electronic Effect |
| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 | Electron-Withdrawing |
| -Br | 0.23 | Electron-Withdrawing |
| -CF₃ | 0.54 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
Steric Properties: The Tolman Cone Angle
The steric bulk of triarylstibines is a critical factor in determining their coordination geometry and the accessibility of the antimony center. The Tolman cone angle (θ) is a widely accepted metric for quantifying the steric hindrance of ligands. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the coordinated metal atom. For triarylstibines, the antimony atom can be considered the vertex for comparative purposes.
A larger Tolman cone angle indicates greater steric bulk, which can influence reaction rates, selectivity, and the stability of metal complexes.
Table 2: Calculated Tolman Cone Angles for Representative Triarylstibines
| Triarylstibine ((Ar)₃Sb) | Tolman Cone Angle (θ) in degrees | Steric Bulk |
| Triphenylstibine | 145 | Moderate |
| Tri(p-tolyl)stibine | 147 | Moderate |
| Tri(m-tolyl)stibine | 155 | Increased |
| Tri(o-tolyl)stibine | 194 | High |
| Tris(2,4,6-trimethylphenyl)stibine (Mes)₃Sb | 212 | Very High |
Experimental and Computational Protocols
Accurate determination of the electronic and steric properties of triarylstibines relies on a combination of synthetic, spectroscopic, crystallographic, and computational techniques.
Synthesis of a Representative Triarylstibine: Tris(p-tolyl)stibine
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
1-Bromo-4-methylbenzene (p-bromotoluene)
-
Magnesium turnings
-
Antimony(III) chloride (SbCl₃)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Grignard Reagent Preparation:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of p-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).
-
-
Reaction with Antimony(III) Chloride:
-
In a separate flame-dried Schlenk flask, dissolve antimony(III) chloride in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the SbCl₃ solution via a cannula with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound as a white crystalline solid.
-
Caption: Synthetic workflow for this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized triarylstibine. The chemical shifts of the aromatic protons and carbons can provide qualitative insights into the electronic effects of the substituents. For instance, electron-donating groups will generally cause an upfield shift (lower ppm) of the aromatic signals.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify characteristic vibrational modes of the aryl groups. While not a primary method for quantifying electronic effects, shifts in the vibrational frequencies of certain bonds upon substitution can offer qualitative information.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a triarylstibine, enabling the calculation of bond lengths, bond angles, and the Tolman cone angle.
Procedure:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the triarylstibine in an appropriate solvent (e.g., ethanol, hexane, or a mixture).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
-
The Coordination Chemistry of Tris(p-tolyl)stibine with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(p-tolyl)stibine, a triarylstibine ligand, has garnered significant interest in the field of coordination chemistry due to its unique electronic and steric properties. The presence of the electron-donating p-tolyl groups influences the Lewis basicity of the antimony center, while the bulky nature of the ligand impacts the coordination geometry and reactivity of the resulting metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a range of transition metals, focusing on synthetic methodologies, structural characterization, and potential applications. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in catalyst design and drug development.
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is through the Grignard reaction. This procedure involves the reaction of a p-tolylmagnesium halide with antimony trichloride. A detailed experimental protocol, adapted from established literature procedures, is provided below.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Antimony(III) chloride (SbCl₃)
-
Ice
-
Hydrochloric acid (optional, for workup)
-
Sodium sulfate (anhydrous)
-
Ethanol or methanol (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of p-bromotoluene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.
-
Reaction with Antimony Trichloride: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of antimony(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto a mixture of ice and a dilute solution of hydrochloric acid (if necessary to dissolve magnesium salts).
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a crystalline solid.
Characterization: The identity and purity of the synthesized this compound can be confirmed by melting point determination, elemental analysis, and spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.
| Spectroscopic Data for this compound | |
| Technique | Characteristic Features |
| IR (Infrared) | Bands corresponding to C-H stretching of the tolyl groups, C=C stretching of the aromatic rings, and Sb-C stretching. |
| ¹H NMR (Proton NMR) | A singlet for the methyl protons and multiplets for the aromatic protons. |
| ¹³C NMR (Carbon-13 NMR) | Resonances for the methyl carbon, the aromatic carbons, and the carbon directly bonded to antimony. |
Coordination Chemistry with Transition Metals
This compound acts as a soft Lewis base and readily coordinates to a variety of soft transition metal centers. The nature of the resulting complexes, including their stoichiometry, geometry, and reactivity, is influenced by factors such as the metal ion, the counter-anion, and the reaction conditions.
Copper(I) Complexes
This compound reacts with copper(I) halides to form stable complexes. For instance, the reaction with copper(I) chloride can lead to the formation of a dimeric, halide-bridged complex.
Materials:
-
This compound
-
Copper(I) chloride
-
Acetonitrile or other suitable solvent
Procedure:
-
A solution of this compound in a suitable solvent like acetonitrile is prepared.
-
To this solution, a stoichiometric amount of copper(I) chloride is added.
-
The mixture is stirred at room temperature for several hours.
-
The resulting complex can be isolated by filtration or by removal of the solvent and recrystallization.
Structural Features: X-ray crystallographic studies of related triphenylstibine complexes reveal a dimeric structure where two copper(I) centers are bridged by two chloride ions, with each copper atom also coordinated to a stibine ligand. The coordination geometry around each copper atom is typically a distorted tetrahedron.
| Representative Bond Parameters for [CuCl(SbPh₃)]₂ (as an analogue) | |
| Parameter | Value (Å or °) |
| Cu-Sb bond length | ~2.4 - 2.5 Å |
| Cu-Cl bond length | ~2.3 - 2.4 Å |
| Sb-Cu-Cl angle | Varies |
| Cu-Cl-Cu angle | Varies |
Silver(I) Complexes
This compound forms complexes with silver(I) salts, such as silver nitrate. The stoichiometry of these complexes can vary depending on the molar ratio of the reactants.
Materials:
-
This compound
-
Silver nitrate
-
Ethanol or methanol
Procedure:
-
Solutions of this compound and silver nitrate in ethanol or methanol are prepared separately.
-
The silver nitrate solution is added to the stibine solution with stirring.
-
The resulting complex often precipitates from the solution and can be collected by filtration, washed with the solvent, and dried. The stoichiometry can be controlled by adjusting the molar ratio of the reactants.
Structural Features: The coordination number of silver(I) in these complexes can range from two to four, leading to linear, trigonal planar, or tetrahedral geometries. The nitrate ion may or may not be coordinated to the silver center. In related triphenylphosphine complexes with silver nitrate, both mononuclear and dinuclear structures have been observed, with varying coordination modes of the nitrate anion.[3][4]
| Representative Structural Data for Silver(I) Phosphine/Stibine Complexes | |
| Complex Stoichiometry | Coordination Geometry around Ag(I) |
| [Ag(L)₂]⁺ | Linear |
| [Ag(L)₃]⁺ | Trigonal planar |
| [Ag(L)₄]⁺ | Tetrahedral |
Gold(I) Complexes
Gold(I) has a strong affinity for soft donor ligands like stibines. The reaction of this compound with a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), yields the corresponding stibine-gold(I) complex.
Materials:
-
(Tetrahydrothiophene)gold(I) chloride [(tht)AuCl]
-
This compound
-
Dichloromethane or other suitable solvent
Procedure:
-
A solution of (tht)AuCl in dichloromethane is prepared.
-
A solution of this compound in dichloromethane is added to the gold precursor solution.
-
The reaction is typically rapid, and the product can be isolated by removal of the solvent and purification by recrystallization.
Structural and Spectroscopic Features: Gold(I) complexes of the type [AuCl(L)] (where L is a phosphine or stibine) are typically linear, with a P-Au-Cl or Sb-Au-Cl bond angle close to 180°. These complexes are often characterized by ³¹P NMR spectroscopy (for phosphine analogues) and X-ray crystallography.
| Expected Spectroscopic and Structural Data for [AuCl(Sb(p-tolyl)₃)] | |
| Parameter | Expected Value/Feature |
| Geometry around Au(I) | Linear |
| Sb-Au-Cl bond angle | ~180° |
| Au-Sb bond length | ~2.5 - 2.6 Å |
| Au-Cl bond length | ~2.2 - 2.3 Å |
Platinum(II) Complexes
This compound can react with platinum(II) precursors, such as K₂[PtCl₄] or [PtCl₂(cod)] (cod = 1,5-cyclooctadiene), to form square planar platinum(II) complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Ethanol/water mixture
Procedure:
-
A solution of K₂[PtCl₄] in water is prepared.
-
A solution of this compound in ethanol is added to the platinum salt solution.
-
The mixture is heated to reflux for a period of time, during which the product precipitates.
-
The solid is collected by filtration, washed with water and ethanol, and dried.
Structural Isomerism: The resulting [PtCl₂(Sb(p-tolyl)₃)₂] complex can exist as either the cis or trans isomer. The outcome of the reaction can be influenced by the reaction conditions and the solvent used. The two isomers can often be distinguished by their color and spectroscopic properties, particularly by techniques like far-IR spectroscopy which can probe the Pt-Cl stretching vibrations.
| Distinguishing Features of cis and trans-[PtCl₂(SbR₃)₂] Isomers | |
| Isomer | Symmetry |
| cis | C₂ᵥ |
| trans | D₂ₕ |
Logical Relationships in Synthesis and Characterization
The synthesis and characterization of this compound transition metal complexes follow a logical workflow.
Caption: General workflow for the synthesis and characterization of transition metal complexes with this compound.
Signaling Pathways in Potential Applications
While the primary focus of this guide is on the fundamental coordination chemistry, it is worth noting that transition metal complexes of stibine ligands are being explored for their potential in catalysis and medicinal chemistry. For instance, gold(I) and platinum(II) complexes with phosphine and stibine ligands have shown promise as anticancer agents. Their mechanism of action often involves inhibition of key enzymes or interaction with DNA.
Caption: A simplified diagram illustrating a potential mechanism of action for a cytotoxic stibine-metal complex.
Conclusion
The coordination chemistry of this compound with transition metals offers a rich and diverse field of study. The ligand's electronic and steric properties play a crucial role in determining the structure and reactivity of the resulting complexes. This guide has provided an overview of the synthesis of the ligand and its coordination behavior with copper(I), silver(I), gold(I), and platinum(II). The detailed experimental protocols and tabulated data serve as a practical resource for researchers. Further exploration of this area is likely to uncover novel complexes with interesting properties and potential applications in catalysis and medicine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinuclear Silver(I) Nitrate Complexes with Bridging Bisphosphinomethanes: Argentophilicity and Luminescence [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
Methodological & Application
Application Notes and Protocols: Tris(p-tolyl)stibine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically influenced by the choice of ligand coordinated to the palladium center. While phosphine ligands have been extensively studied and are widely employed, the exploration of heavier pnictogen ligands, such as stibines, remains a less chartered territory. This document provides an overview of the potential application of tris(p-tolyl)stibine as a ligand in palladium-catalyzed cross-coupling reactions.
Note: Extensive literature searches for the direct application of this compound as a ligand in palladium-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions have yielded limited specific experimental protocols and quantitative data. The information presented herein is based on general principles of cross-coupling catalysis and available data on related organoantimony compounds. The provided protocols are representative examples of standard cross-coupling reactions and may require significant optimization for use with a this compound ligand.
Theoretical Framework and Potential Applications
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The ligand plays a crucial role in each of these steps by modulating the electron density, steric environment, and stability of the palladium catalyst.
This compound, as a ligand, is expected to exhibit distinct electronic and steric properties compared to its phosphine analogue, tris(p-tolyl)phosphine. The larger atomic radius and more diffuse orbitals of antimony could lead to different coordination geometries and bond strengths with palladium, potentially influencing the rates of the catalytic cycle steps.
A generalized workflow for investigating the utility of this compound as a ligand in a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: General workflow for evaluating a novel ligand in cross-coupling.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The general reaction involves the coupling of an organoboron reagent with an organic halide or triflate.
General Experimental Protocol (Hypothetical)
Reaction:
Aryl Halide + Arylboronic Acid → Biaryl Product
Reagents and Conditions:
| Reagent/Parameter | Proposed Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | This compound (4-8 mol%) |
| Aryl Halide | 1.0 mmol |
| Arylboronic Acid | 1.2 mmol |
| Base | K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) |
| Solvent | Toluene, Dioxane, or DMF (5 mL) |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 h (monitor by TLC/GC) |
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, this compound ligand, aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.
General Experimental Protocol (Hypothetical)
Reaction:
Aryl Halide + Alkene → Substituted Alkene
Reagents and Conditions:
| Reagent/Parameter | Proposed Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) |
| Ligand | This compound (2-10 mol%) |
| Aryl Halide | 1.0 mmol |
| Alkene | 1.5 mmol |
| Base | Triethylamine (Et₃N) or K₂CO₃ (2.0 mmol) |
| Solvent | DMF, NMP, or Acetonitrile (5 mL) |
| Temperature | 100-140 °C |
| Reaction Time | 12-48 h (monitor by TLC/GC) |
Procedure:
-
In a sealed tube, combine the palladium precursor, this compound ligand, aryl halide, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat the reaction mixture with stirring.
-
After the indicated time, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic phase.
-
Remove the solvent in vacuo and purify the residue by chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol (Hypothetical)
Reaction:
Aryl Halide + Terminal Alkyne → Arylalkyne
Reagents and Conditions:
| Reagent/Parameter | Proposed Starting Conditions |
| Palladium Precursor | PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |
| Ligand | This compound (2-4 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Aryl Halide | 1.0 mmol |
| Terminal Alkyne | 1.2 mmol |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.) |
| Solvent | THF, DMF, or Toluene (5 mL) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6-24 h (monitor by TLC/GC) |
Procedure:
-
To a Schlenk flask, add the palladium precursor, this compound ligand, CuI, and the aryl halide.
-
Purge the flask with an inert gas.
-
Add the degassed solvent, the base, and finally the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation
As no specific quantitative data for this compound in these reactions is readily available, a template for data collection is provided below. Researchers investigating this ligand should aim to populate such a table to allow for systematic comparison with established ligand systems.
Table 1: Hypothetical Data for Palladium-Catalyzed Suzuki Coupling using this compound Ligand
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 24 | Data |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | 8 | Cs₂CO₃ | Dioxane | 120 | 24 | Data |
| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | DMF | 100 | 18 | Data |
*Data to be determined experimentally.
Logical Relationship Diagram
The decision-making process for optimizing a cross-coupling reaction with a novel ligand like this compound can be visualized as follows:
Caption: Optimization workflow for a new cross-coupling ligand.
Conclusion
While this compound is not a commonly employed ligand in palladium-catalyzed cross-coupling reactions, its unique electronic and steric properties merit investigation. The protocols and frameworks provided in these application notes serve as a starting point for researchers interested in exploring the catalytic potential of this and other organoantimony ligands. Systematic experimental work is required to determine the efficacy of this compound in comparison to established phosphine-based systems and to delineate its specific advantages and limitations in the vast landscape of palladium catalysis.
Application of Tris(p-tolyl)stibine in Heck Coupling Reactions: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an unsaturated halide with an alkene. The efficiency and selectivity of this reaction are critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine ligands have been extensively studied and are widely employed, the exploration of ligands based on heavier pnictogens, such as antimony, remains a less chartered territory. This document explores the application of Tris(p-tolyl)stibine as a ligand in Heck coupling reactions, based on currently available scientific literature.
Following a comprehensive review of existing research, it is important to note that there is a significant lack of specific data on the use of this compound as a ligand in Heck coupling reactions. Scientific databases and journals currently do not contain detailed reports, quantitative data, or specific experimental protocols for this particular application. The synthesis of this compound has been documented.[1] However, its subsequent use as a ligand in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is not described in the reviewed literature.
The general mechanism of the Heck reaction is well-established and typically involves a palladium(0) catalyst.[2][3][4] The catalytic cycle is understood to proceed through several key steps: oxidative addition of the unsaturated halide to the Pd(0) complex, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product and regenerate the active catalyst.[2][3][4] The electronic and steric properties of the ancillary ligands play a crucial role in each of these steps, influencing reaction rates, yields, and selectivity.
While information on stibine ligands in Heck reactions is scarce, the general principles of ligand effects in palladium catalysis can be extrapolated. Stibine ligands, being softer and more polarizable than their phosphine counterparts, could potentially offer unique electronic properties to the palladium catalyst, thereby influencing its reactivity. However, without experimental data, any discussion on their specific impact on Heck coupling remains speculative.
Experimental Protocols
Due to the absence of published studies on the use of this compound in Heck coupling reactions, a specific experimental protocol cannot be provided.
Data and Analysis
There is no quantitative data, such as reaction yields, turnover numbers, or selectivity, available in the current literature to be summarized or presented.
Diagrams
In the absence of a defined experimental workflow or a studied reaction mechanism involving this compound, diagrams illustrating these aspects cannot be generated. However, a generalized workflow for a typical Heck coupling experiment is presented below for illustrative purposes.
Caption: Generalized workflow for a Heck coupling reaction.
Conclusion
The application of this compound in Heck coupling reactions represents an unexplored area of research. While the synthesis of this stibine is known, its potential as a ligand in palladium-catalyzed cross-coupling reactions has not been reported. Further investigation is required to determine the viability and potential advantages of employing this compound in this important transformation. Researchers interested in this field are encouraged to conduct exploratory studies to fill this knowledge gap. Such work would involve synthesizing the ligand, preparing the corresponding palladium complexes, and systematically evaluating their catalytic activity in Heck coupling reactions with various substrates. This would provide the foundational data needed to establish protocols and understand the mechanistic implications of using antimony-based ligands in catalysis.
References
Application Note: Tris(p-tolyl)stibine in Sonogashira Coupling of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a phosphine ligand and a copper(I) co-catalyst. This document explores the potential application of tris(p-tolyl)stibine as a ligand in the Sonogashira coupling reaction. Following a comprehensive review of existing literature, it has been determined that there are no specific studies or established protocols detailing the use of this compound for this transformation. This suggests that the use of antimony-based ligands in Sonogashira couplings is not a conventional or well-documented methodology.
However, for researchers interested in exploring novel ligands for this reaction, we provide a general, robust protocol for a standard Sonogashira coupling using a common phosphine ligand. This protocol can serve as a foundational method for investigating the catalytic activity of this compound by substituting the phosphine ligand.
Introduction
The Sonogashira reaction, a cornerstone of modern synthetic chemistry, facilitates the synthesis of substituted alkynes, which are crucial building blocks in pharmaceuticals, natural products, and organic materials.[1] The catalytic system typically involves a palladium(0) species, stabilized by phosphine ligands, and a copper(I) salt that acts as a co-catalyst to activate the alkyne.[1] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction efficiency, substrate scope, and functional group tolerance. While a wide variety of phosphine ligands have been successfully employed, the exploration of ligands based on other pnictogen elements, such as antimony, is less common.
This compound is an organoantimony compound that could potentially serve as a ligand in cross-coupling reactions. Its electronic and steric properties differ from those of analogous phosphines, which might lead to unique catalytic behavior. This application note aims to provide a starting point for the investigation of this compound in Sonogashira couplings.
Current State of Research
An extensive search of scientific databases and chemical literature revealed no specific examples or detailed protocols for the use of this compound as a ligand in the Sonogashira coupling of alkynes. The existing body of research predominantly focuses on phosphine-based ligands for this reaction. Therefore, the application of this compound in this context represents a novel area of investigation.
General Protocol for Sonogashira Coupling (using a Phosphine Ligand)
The following protocol is a standard procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium-phosphine catalyst. This protocol can be adapted for the investigation of this compound by replacing the phosphine ligand with it on an equimolar basis.
Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃)) or This compound
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
Experimental Workflow:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). If not using a pre-formed palladium-phosphine complex, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (or this compound) in the appropriate stoichiometric ratio.
-
Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Table 1: Representative Reaction Conditions for Sonogashira Coupling.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | 4 | TEA | THF | RT | >95 |
| 2 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | - | 5 | DIPA | Toluene | 80 | 85-95 |
| 3 | 4-Iodoanisole | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4) | 4 | TEA | DMF | 50 | 90 |
| 4 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | - | 4 | TEA | THF | RT | >95 |
Note: These are representative yields from the literature for phosphine-based systems and are provided for comparative purposes. Actual yields may vary.
Investigating this compound as a Ligand
To evaluate the efficacy of this compound as a ligand, researchers can follow the general protocol outlined above, with the following modifications:
-
Ligand Substitution: Replace the phosphine ligand with an equimolar amount of this compound.
-
Catalyst Screening: A palladium source without a pre-bound phosphine ligand, such as Pd(OAc)₂ or Pd₂(dba)₃, should be used. The ratio of palladium to the stibine ligand can be varied to optimize the reaction.
-
Condition Optimization: It may be necessary to screen different solvents, bases, and temperatures to find the optimal conditions for the this compound-palladium catalytic system.
Logical Relationship for Ligand Investigation:
Caption: A logical workflow for investigating a novel ligand in Sonogashira coupling.
Conclusion
While there is no established precedent for the use of this compound in Sonogashira coupling reactions, this does not preclude its potential as a viable ligand. The provided general protocol offers a solid foundation for researchers to systematically investigate its catalytic activity. Such studies would contribute valuable knowledge to the field of cross-coupling chemistry and potentially uncover new catalytic systems with unique properties. Researchers undertaking this investigation are encouraged to carefully document their findings, as they would be at the forefront of exploring this novel application.
References
Application Notes and Protocols for Stille Coupling Reactions Utilizing Tris(p-tolyl)stibine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a theoretical protocol for the use of Tris(p-tolyl)stibine as a ligand in palladium-catalyzed Stille coupling reactions. The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide.[1] The choice of ligand is crucial for the efficiency and scope of this reaction. While phosphine ligands are most commonly employed, the use of stibine ligands like this compound presents an area for novel investigation in catalytic chemistry. Due to the limited specific literature on this compound in Stille couplings, this guide is based on the general principles of the reaction and analogies to other triarylstibine and phosphine ligands.
Introduction to this compound in Catalysis
This compound, also known as tri-p-tolylantimony, is an organoantimony compound with the formula (CH₃C₆H₄)₃Sb.[2] While less common than their phosphine counterparts, stibine ligands have been explored in various cross-coupling reactions. The electronic and steric properties of this compound can influence the stability and reactivity of the palladium catalyst, potentially offering unique advantages in terms of substrate scope, reaction rates, and selectivity. The larger atomic radius and different electronic nature of antimony compared to phosphorus can modulate the catalytic cycle of the Stille reaction.
The Stille Coupling Catalytic Cycle
The generally accepted mechanism for the Stille coupling reaction involves a palladium catalyst and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps by influencing the electron density and coordination sphere of the palladium center.
Figure 1: Catalytic cycle of the Stille coupling reaction.
Hypothetical Experimental Protocol
The following is a general, hypothetical protocol for a Stille coupling reaction using this compound as a ligand. This protocol should be considered a starting point, and optimization of reaction conditions is highly recommended.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound ligand
-
Organic halide or triflate (R¹-X)
-
Organostannane (R²-SnBu₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Additives (optional, e.g., CuI, CsF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: A dry Schlenk flask or reaction vial is charged with the palladium precursor and the this compound ligand under an inert atmosphere.
-
Addition of Reagents: The organic halide/triflate, organostannane, and any solid additives are added to the reaction vessel.
-
Solvent Addition: The anhydrous, degassed solvent is added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature and stirred for the specified time. Reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. It is important to note that organotin byproducts can be challenging to remove. A common method for their removal is to wash the organic extract with an aqueous solution of potassium fluoride.
Figure 2: General experimental workflow for the Stille coupling reaction.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting conditions for Stille coupling reactions. These should be used as a guide for optimizing reactions with this compound.
Table 1: Reagent Stoichiometry and Catalyst Loading
| Component | Typical Molar Ratio (relative to organic halide) | Typical Range |
| Organic Halide (R¹-X) | 1.0 | - |
| Organostannane (R²-SnR₃) | 1.1 - 1.5 | Optimization may be required |
| Palladium Precursor | 0.01 - 0.05 (1-5 mol%) | Lower loading is preferable |
| Ligand | 0.02 - 0.10 (2-10 mol%) | Ligand to Pd ratio of 1:1 to 4:1 |
Table 2: Reaction Conditions
| Parameter | Typical Conditions | Notes |
| Solvent | Toluene, Dioxane, DMF, THF | Choice of solvent can significantly impact the reaction. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by an appropriate analytical technique. |
| Additives | CuI, CsF, LiCl | Can accelerate the transmetalation step. |
Safety and Handling Considerations
-
Organostannanes: These compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
-
Palladium Catalysts: While generally stable, some palladium compounds can be air-sensitive or toxic.
-
Solvents: Anhydrous and degassed solvents are crucial for reproducible results. Many of the solvents used are flammable.
Conclusion
The use of this compound as a ligand in Stille coupling reactions is a promising yet underexplored area of research. The hypothetical protocol and data presented here provide a solid foundation for researchers to begin investigating the catalytic activity of this ligand. Optimization of the reaction conditions will be essential to fully elucidate the potential benefits of using this compound in this important carbon-carbon bond-forming reaction. The unique electronic and steric properties of this stibine ligand may lead to novel reactivity and applications in organic synthesis and drug development.
References
Application Notes and Protocols: Tris(p-tolyl)stibine in Buchwald-Hartwig Amination of Aryl Halides
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it has been determined that Tris(p-tolyl)stibine is not a commonly employed or well-documented ligand for the Buchwald-Hartwig amination of aryl halides. The vast majority of research and established protocols in this field focus on phosphorus-based ligands, particularly bulky, electron-rich phosphines, which have demonstrated high efficacy and broad substrate scope.
While the theoretical possibility of employing antimony-based ligands like this compound exists, there is a lack of specific experimental data, quantitative analysis, and established protocols in published literature to support the creation of detailed application notes for this particular application. The Buchwald-Hartwig amination is a highly optimized reaction, and the choice of ligand is critical to its success. The prevalence of phosphine ligands suggests that they offer superior catalytic activity, stability, and substrate compatibility for this transformation.
Therefore, the following sections provide a general overview of the Buchwald-Hartwig amination, including the established catalytic cycle and a general protocol using a standard, widely accepted phosphine-based ligand system. This information is intended to serve as a foundational resource. Researchers interested in exploring novel ligand systems, such as stibines, would need to undertake significant foundational research to determine their viability and optimize reaction conditions.
The Buchwald-Hartwig Amination: A General Overview
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, due to its broad functional group tolerance and ability to construct complex amine-containing molecules.[1][2]
The catalytic cycle, illustrated below, is generally accepted to involve a Pd(0)/Pd(II) cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[3]
The Critical Role of Ligands
The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Ligands serve to:
-
Stabilize the palladium catalyst.
-
Promote the rate-limiting oxidative addition and reductive elimination steps.
-
Influence the substrate scope and functional group tolerance of the reaction.
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been extensively developed and are commercially available.[4][5] These ligands have been shown to be highly effective for a wide range of aryl halides and amines.
General Experimental Protocol (Using a Standard Phosphine Ligand)
The following is a general protocol for a Buchwald-Hartwig amination reaction using a common phosphine ligand. This is not a protocol for this compound , but rather a representative example of how these reactions are typically performed.
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific substrates and conditions. All reactions should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.
Materials
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stir plate and stir bar
Procedure
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The workflow for this general protocol can be visualized as follows:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines. The success of this reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphines being the current state-of-the-art. While the exploration of novel ligands is an active area of research, there is currently insufficient evidence in the scientific literature to support the use of this compound as an effective ligand for this transformation. The information provided herein is intended to be a general guide to the principles and practices of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Metal Complexes Using Tris(p-tolyl)stibine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various metal complexes utilizing Tris(p-tolyl)stibine as a ligand. The protocols detailed below are based on established synthetic methodologies for analogous triarylstibine and phosphine ligands, offering a foundational guide for the preparation and characterization of novel metal complexes. The potential applications of these compounds, particularly in the realm of drug development, are also discussed, drawing parallels from the known biological activities of related organoantimony compounds.
Overview of this compound in Coordination Chemistry
This compound, [Sb(C₆H₄CH₃)₃], is a tertiary stibine that serves as a versatile ligand in coordination chemistry. Similar to its phosphine analogue, it acts as a soft Lewis base, readily coordinating to a variety of transition metals. The electronic and steric properties of the p-tolyl groups influence the stability and reactivity of the resulting metal complexes. Organoantimony compounds have garnered interest for their potential biological activities, including antibacterial, antifungal, and antitumor properties, making their metal complexes attractive targets for drug discovery and development.[1]
Synthesis of this compound Ligand
A reliable method for the preparation of this compound is essential for its use in the synthesis of metal complexes. The following protocol is adapted from a standard procedure for the synthesis of triarylstibines.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Dry diethyl ether
-
Antimony trichloride (SbCl₃)
-
Methyl alcohol or ether for recrystallization
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.65 equivalents) and cover with dry diethyl ether.
-
Slowly add a solution of p-bromotoluene (1.65 equivalents) in dry diethyl ether to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, slowly add a solution of freshly distilled antimony trichloride (0.5 equivalents) in dry diethyl ether. The reaction may require gentle warming to initiate.
-
After the addition is complete, heat the mixture on a steam bath for one hour.
-
Hydrolyze the reaction mixture by carefully adding water. Avoid the use of acid to dissolve the magnesium hydroxide precipitate, as it may decompose the product.
-
Separate the ether layer and extract the aqueous layer with additional diethyl ether.
-
Combine the ether extracts and evaporate the solvent to obtain the crude this compound as a yellowish semi-solid.
-
Recrystallize the crude product from methyl alcohol or ether to yield pure this compound as a white solid.
Expected Yield: 77-80%[2] Melting Point: 125-126 °C[2]
Diagram of the Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes
The following sections provide detailed protocols for the synthesis of representative metal complexes with this compound.
Synthesis of Tri(p-tolyl)antimony Dibromide
The oxidation of this compound provides access to organoantimony(V) compounds, which can also serve as ligands or possess biological activity themselves.
This protocol is based on the reported synthesis of Tri(p-tolyl)antimony dibromide.[4]
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂)
-
Acetone
Procedure:
-
Dissolve this compound in acetone.
-
Add a stoichiometric amount of Copper(II) bromide to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the color change.
-
Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization.
Characterization Data:
-
Crystal System: The antimony atom exhibits a trigonal bipyramidal geometry with the bromine atoms in axial positions.[4]
| Parameter | Value | Reference |
| Yield | Not reported | [4] |
| Melting Point | Not reported | [4] |
Diagram of the Synthetic Workflow for Tri(p-tolyl)antimony Dibromide
Caption: Synthesis of Tri(p-tolyl)antimony Dibromide.
Proposed Synthesis of a Palladium(II) Complex
The following protocol is adapted from the synthesis of analogous Pd(II) complexes with tri-p-tolyl phosphine.[5] This provides a viable route to novel palladium-stibine complexes with potential catalytic or biological activity.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile
-
Methanol
Procedure:
-
Suspend Palladium(II) chloride (1 equivalent) in acetonitrile.
-
Add a solution of this compound (2 equivalents) in acetonitrile to the suspension.
-
Reflux the mixture for 4-5 hours. The solution should become clear and yellow.
-
Filter the hot solution to remove any unreacted PdCl₂.
-
Reduce the volume of the filtrate by rotary evaporation.
-
Add methanol to the concentrated solution to precipitate the product.
-
Collect the yellow precipitate by filtration, wash with methanol, and dry under vacuum.
Proposed Characterization Data:
| Parameter | Expected Value/Technique |
| Yield | > 80% (based on phosphine analogue) |
| Appearance | Yellow solid |
| ¹H NMR | Resonances corresponding to the tolyl protons, likely shifted upon coordination. |
| ¹³C NMR | Resonances for the tolyl carbons. |
| FT-IR | Characteristic bands for the Pd-Cl and Pd-Sb bonds. |
| Elemental Analysis | To confirm the elemental composition. |
Diagram of the Proposed Synthetic Workflow for trans-[PdCl₂(Sb(p-tolyl)₃)₂]
Caption: Proposed synthesis of a Palladium(II)-Tris(p-tolyl)stibine complex.
Synthesis of Heteropolytungstate-Antimony Complexes
Organoantimony(III)-containing heteropolytungstates have shown significant antibacterial and antitumor activities.[6] The synthesis involves a one-pot reaction in an aqueous medium.
This protocol is a generalized procedure based on the published synthesis.[6]
Materials:
-
Appropriate lacunary heteropolyanion precursor (e.g., Na₉[A-α-PW₉O₃₄]·7H₂O)
-
(p-tolyl)antimony dichloride ((p-tolyl)SbCl₂)
-
Aqueous buffer solution (to maintain pH 7)
Procedure:
-
Dissolve the lacunary heteropolyanion precursor in an aqueous buffer solution.
-
Add a solution of (p-tolyl)antimony dichloride to the heteropolyanion solution.
-
Stir the reaction mixture at room temperature.
-
The product can be isolated by crystallization, often facilitated by the addition of a suitable counter-ion.
Characterization Data Summary for [{(p-tolyl)SbIII}₄(A-α-PW₉O₃₄)₂]¹⁰⁻:
| Parameter | Technique | Observation | Reference |
| Solubility | Visual | Soluble and stable in aqueous medium at pH 7 | [6] |
| Structure | Single-crystal XRD | Confirmed the dimeric structure with four (p-tolyl)Sb units linking two heteropolytungstate fragments. | [6] |
| ¹H NMR | NMR Spectroscopy | Resonances consistent with the p-tolyl groups. | [6] |
| FT-IR | IR Spectroscopy | Characteristic vibrational bands of the heteropolytungstate framework. | [6] |
Diagram of the Synthetic Pathway for Heteropolytungstate-Antimony Complexes
Caption: General synthesis of organoantimony-heteropolytungstate complexes.
Applications in Drug Development
Organoantimony compounds have a long history in medicine, and their metal complexes are being explored for various therapeutic applications.
-
Antitumor Activity: The heteropolytungstates containing (p-tolyl)antimony(III) have demonstrated high cytotoxic potency in human cancer cell lines, including non-small cell lung cancer, ovarian teratocarcinoma, and colon carcinoma.[6]
-
Antibacterial Activity: These same complexes have shown significant antibacterial activity against various bacteria, including pathogenic strains.[6]
-
General Biological Activity: Other organoantimony(III) compounds have exhibited remarkable antifungal and antibacterial activity against a range of microbial strains.[7]
The synthesis of new metal complexes with this compound opens avenues for the development of novel therapeutic agents. The protocols provided herein serve as a starting point for the exploration of this promising area of medicinal inorganic chemistry. Further research into the mechanisms of action and structure-activity relationships of these complexes is warranted.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Antimony - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetra-(p-tolyl)antimony(III)-Containing Heteropolytungstates, [{(p-tolyl)SbIII}4(A-α-XW9O34)2]n- (X = P, As, or Ge): Synthesis, Structure, and Study of Antibacterial and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris(p-tolyl)stibine in C-H Activation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of organoantimony compounds, particularly focusing on the potential of Tris(p-tolyl)stibine, in the field of C-H activation and functionalization. While direct catalytic applications of this compound in C-H activation are still an evolving area of research, this document outlines the current understanding and provides detailed protocols for a closely related and well-documented application: the use of its pentavalent derivative as an arylating reagent in palladium-catalyzed C-H functionalization.
Introduction to Organoantimony Compounds in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While transition metals like palladium and rhodium have dominated this field, recent research has highlighted the potential of main-group elements, including organoantimony compounds, to participate in and mediate C-H activation processes.
Organoantimony(III) compounds, such as this compound, can be readily oxidized to pentavalent species, which can then act as effective reagents in cross-coupling reactions. This reactivity opens up possibilities for their involvement in C-H functionalization, either as a stoichiometric oxidant or as part of a catalytic cycle.
Application: Palladium-Catalyzed C-H Arylation of Heterocycles using a this compound Derivative
A key application demonstrating the utility of triarylstibine derivatives is the palladium-catalyzed C-H arylation of benzofurans. In this reaction, a pentavalent derivative of this compound, tri(p-tolyl)antimony difluoride, serves as the arylating agent. This transformation highlights a practical approach to forming C-C bonds at a previously unfunctionalized C-H position.
Reaction Data
The following table summarizes the yields of 2-arylbenzofurans synthesized using tri(p-tolyl)antimony difluoride in a palladium-catalyzed C-H arylation reaction.
| Entry | Benzofuran Substrate | Arylating Reagent | Product | Yield (%)[1] |
| 1 | Benzofuran | Tri(p-tolyl)antimony difluoride | 2-(p-Tolyl)benzofuran | 74[1] |
| 2 | 5-Methoxybenzofuran | Tri(p-tolyl)antimony difluoride | 5-Methoxy-2-(p-tolyl)benzofuran | 56[1] |
Experimental Protocols
1. Synthesis of Tri(p-tolyl)antimony Difluoride
This protocol describes the synthesis of the pentavalent antimony reagent from this compound.
-
Materials:
-
This compound
-
Xenon difluoride (XeF₂)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Slowly add a solution of xenon difluoride in dichloromethane to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield tri(p-tolyl)antimony difluoride.
-
2. Palladium-Catalyzed C-H Arylation of Benzofuran with Tri(p-tolyl)antimony Difluoride
This protocol details the C-H arylation of benzofuran.[1]
-
Materials:
-
Benzofuran
-
Tri(p-tolyl)antimony difluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) chloride (CuCl₂)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a reaction vial, add benzofuran (1.0 equiv), tri(p-tolyl)antimony difluoride (1.2 equiv), Pd(OAc)₂ (5 mol%), and CuCl₂ (2.0 equiv).
-
Add 1,2-dichloroethane as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C under aerobic conditions for the specified time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
-
Visualizing the Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow and a plausible catalytic cycle for the palladium-catalyzed C-H arylation.
Caption: Experimental workflow for the synthesis of the arylating reagent and the subsequent C-H arylation.
Caption: Plausible catalytic cycle for the Pd-catalyzed C-H arylation of benzofurans.
Future Outlook and Potential Applications
The use of triarylstibines and their derivatives in C-H functionalization is a promising area for further exploration. Future research may focus on:
-
Developing catalytic systems where this compound can be used directly, potentially involving in situ oxidation.
-
Expanding the scope of C-H functionalization to include other classes of compounds and different types of bond formations (e.g., C-N, C-O).
-
Investigating the mechanism in greater detail to enable rational catalyst design and optimization.
For drug development professionals, these methods could provide novel pathways for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The unique reactivity of organoantimony compounds may offer complementary selectivity to existing transition metal-catalyzed methods.
References
Application Notes and Protocols: The Role of Tris(p-tolyl)stibine and Other Triarylstibines in Catalysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of the Catalytic Activity of Tris(p-tolyl)stibine, with a Focus on Carbon-Heteroatom Bond Formation
Foreword
This document provides a detailed overview of the catalytic applications of this compound and structurally related triarylstibines. Following a comprehensive review of the current scientific literature, it is important to note that there is no significant evidence to support the direct catalytic activity of this compound for the formation of carbon-nitrogen (C-N) bonds. The predominant role of triarylstibines in organic synthesis is as arylating agents in transition metal-catalyzed cross-coupling reactions, rather than as catalysts themselves for C-N bond formation. This document will therefore focus on the well-established applications of these organoantimony compounds in palladium- and nickel-catalyzed carbon-carbon (C-C) and other cross-coupling reactions.
Established Catalytic Applications of Triarylstibines
Triarylstibines, including this compound, serve as effective sources of aryl groups in a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are valuable tools in synthetic organic chemistry for the formation of C-C, C-S, and other bonds, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals.
Palladium-Catalyzed C-Arylation Reactions
A significant application of triarylstibines is in palladium-catalyzed C-arylation reactions. In these processes, the triarylstibine transfers one or more of its aryl groups to a substrate.
A notable example is the palladium-catalyzed Sonogashira-type cross-coupling of triarylantimony dicarboxylates with terminal alkynes. This reaction proceeds efficiently in the presence of a palladium catalyst to yield cross-coupled products in good to excellent yields.[1] Interestingly, the reaction stoichiometry can be influenced by the reaction atmosphere; under aerobic conditions, two of the three aryl groups on the antimony atom can be transferred.[1]
Another key application is the Heck-type arylation. While trivalent and pentavalent triarylantimony reagents show limited reactivity, hypervalent organoantimony compounds, such as Sb-aryl-1,5-azastibocines, have been successfully employed in palladium-catalyzed Heck-type arylations of alkenes.[1]
Nickel-Catalyzed Synthesis of Triarylstibines
While not a direct catalytic use of this compound for bond formation with a substrate, nickel-catalyzed cross-coupling of halostibines is a powerful method for the synthesis of various triaryl- and diarylalkylstibines. This protocol exhibits a wide substrate scope and is compatible with a broad range of functional groups.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions where triarylstibines act as arylating agents.
| Reaction Type | Catalyst | Triarylstibine Reagent | Substrate | Product Yield | Reference |
| Sonogashira-type | PdCl₂(PPh₃)₂ (1 mol%) | Triarylantimony diacetates | Terminal alkynes | Good to Excellent | [1] |
| Heck-type Arylation | PdCl₂ (10 mol%) | Sb-aryl-1,5-azastibocines | Alkenes (vinyl ketones, acrylates) | Moderate to Excellent | [1] |
| C-Arylation | Palladium compound (4 mol%) | Triarylstibines | Methyl acrylate | Not specified | [1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Sonogashira-Type Cross-Coupling
This protocol is a representative example based on the literature.[1] Specific conditions may need to be optimized for different substrates.
Materials:
-
Triarylantimony diacetate
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Solvent (e.g., DMA)
-
Inert gas (Argon) or air
Procedure:
-
To a reaction vessel, add the triarylantimony diacetate (1.0 equiv), the terminal alkyne (1.2 equiv), and PdCl₂(PPh₃)₂ (0.01 equiv).
-
Add the solvent (e.g., DMA) to the desired concentration.
-
For the transfer of a single aryl group, purge the vessel with argon. For the transfer of two aryl groups, the reaction can be run under an aerobic atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.
General Protocol for Nickel-Catalyzed Synthesis of Triarylstibines
This protocol is a representative example for the synthesis of the stibine reagents themselves.[1]
Materials:
-
Halostibine
-
Aryl Grignard or organozinc reagent
-
Nickel catalyst (e.g., NiCl₂(dppe))
-
Solvent (e.g., THF)
-
Inert gas (Argon)
Procedure:
-
To a flame-dried reaction vessel under an argon atmosphere, add the nickel catalyst (e.g., 5 mol%).
-
Add the halostibine (1.0 equiv) dissolved in the anhydrous solvent.
-
Cool the mixture to 0 °C and slowly add the aryl Grignard or organozinc reagent (3.0 equiv).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting triarylstibine by recrystallization or column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the synthesis and application of triarylstibines in cross-coupling reactions.
Caption: Synthesis of Triarylstibines via Nickel-Catalyzed Cross-Coupling.
Caption: Palladium-Catalyzed Cross-Coupling using a Triarylstibine as an Arylating Agent.
Conclusion
References
Troubleshooting & Optimization
Improving the stability of Tris(p-tolyl)stibine in catalytic reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(p-tolyl)stibine in catalytic reactions. The information is designed to help improve the stability and performance of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound, also known as tri-p-tolylstibine, is an organoantimony compound with the formula Sb(C₆H₄CH₃)₃. In catalysis, it primarily serves as a ligand for transition metals, such as palladium, in cross-coupling reactions. It can also act as a mild arylating agent under certain oxidative conditions.
Q2: What are the main stability concerns when working with this compound?
This compound is sensitive to atmospheric conditions. The primary stability concerns are:
-
Oxidation: Exposure to air can lead to the formation of this compound oxide (O=Sb(C₆H₄CH₃)₃), which is generally catalytically inactive as a ligand.
-
Moisture: The compound can be sensitive to hydrolysis, especially in the presence of acidic or basic conditions.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of irritating gases and potential catalyst deactivation.
-
Acid/Base Sensitivity: Strong acids and bases can promote decomposition of the stibine.
Q3: How should I properly handle and store this compound?
To ensure the integrity of the compound, the following handling and storage procedures are recommended:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon.
-
Dry Conditions: Keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from moisture.
-
Avoid Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | 1. Degradation of this compound: The stibine may have oxidized due to improper handling or storage. 2. Incompatible Reaction Conditions: The presence of strong oxidants, acids, or bases in the reaction mixture may be decomposing the ligand. 3. Poor Quality Reagent: The starting material may contain significant impurities. | 1. Use Fresh or Purified Ligand: Ensure the this compound is pure. If in doubt, recrystallize the compound (see Experimental Protocols). Handle the reagent under an inert atmosphere. 2. Optimize Reaction Conditions: Avoid strong oxidizing agents if the stibine is intended as a ligand. If using it as an arylating agent, the oxidant should be added in a controlled manner. Buffer the reaction mixture if acidic or basic byproducts are expected. 3. Verify Reagent Quality: Check the melting point of your this compound. The pure compound melts at 125-126°C. |
| Reaction fails to go to completion | 1. Catalyst Deactivation: The catalyst complex formed with this compound may be unstable under the reaction conditions over time. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for a complete conversion. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to improve the stability of the catalyst complex. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if conversion improves. |
| Formation of unexpected byproducts | 1. Side Reactions of this compound: Under oxidative conditions, this compound can act as an arylating agent, leading to undesired arylation of substrates or other species. 2. Homocoupling: Homocoupling of the tolyl groups from the stibine can occur. | 1. Run under Inert Atmosphere: If the stibine is intended to be a ligand, ensure the reaction is run under a strictly inert atmosphere to prevent oxidation. 2. Modify Reaction Conditions: The choice of solvent can influence reactivity. Consider screening different solvents to minimize side reactions. |
Inferred Stability Data
The following table summarizes the qualitative stability of this compound under various conditions, inferred from its known chemical properties.
| Condition | Stability | Potential Degradation Products |
| Air (Oxygen) | Low | This compound oxide |
| Moisture | Moderate (Low in neutral pH) | Potential for hydrolysis, especially under acidic or basic conditions |
| Elevated Temperature | Moderate | Decomposition products (e.g., tolyl radicals, metallic antimony) |
| Acidic Media | Low | Decomposition |
| Basic Media | Low | Decomposition |
| Coordinating Solvents | Moderate to High | Stable, but solvent coordination can affect catalytic activity |
Visualizing Degradation and Experimental Workflow
Below are diagrams illustrating the primary degradation pathway of this compound and a general workflow for its use in a catalytic reaction.
Caption: Degradation of this compound.
Caption: Workflow for a catalytic reaction.
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from established literature procedures.
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Antimony trichloride (SbCl₃), freshly distilled
-
Anhydrous diethyl ether
-
Ice
-
Water
-
Methyl alcohol or ether for recrystallization
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare the Grignard reagent from p-bromotoluene (1.65 moles) and magnesium turnings in anhydrous diethyl ether.
-
Reaction with Antimony Trichloride: Once the Grignard reagent formation is complete, slowly add a solution of freshly distilled antimony trichloride (0.5 mole) in anhydrous diethyl ether through the dropping funnel with stirring. The reaction may require gentle warming to initiate.
-
Reaction Completion and Quenching: After the addition is complete, heat the mixture on a steam bath for one hour. Allow the mixture to cool to room temperature.
-
Hydrolysis: Pour the reaction mixture slowly with vigorous stirring into a large beaker containing a mixture of ice and water (approximately 1 L).
-
Extraction: Filter the hydrolysis mixture through a Büchner funnel. Extract the residue on the filter paper with three portions of diethyl ether. Separate the aqueous layer from the filtrate and extract it twice with diethyl ether.
-
Isolation of Crude Product: Combine all the ether extracts and evaporate the ether on a steam bath. A yellow semi-solid will remain, which should crystallize upon cooling.
-
Purification: Recrystallize the crude product from methyl alcohol or diethyl ether to yield pure this compound as a white solid. The expected melting point of the purified product is 125-126°C. The typical yield is 77-80%.[1]
References
Managing air and moisture sensitivity of Tris(p-tolyl)stibine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of Tris(p-tolyl)stibine.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
Q2: What are the visible signs of this compound degradation?
A2: Pure this compound is a white solid. The appearance of a yellowish tint or discoloration can be an initial indicator of oxidation or the presence of impurities. If the compound becomes clumpy or sticky, it may be a sign of hydrolysis. However, visual inspection alone is not a definitive measure of purity.
Q3: How does the degradation of this compound affect its performance in reactions?
A3: The purity of this compound is critical for its effective use as a ligand or reagent in chemical reactions. The presence of its oxide or hydrolysis byproducts can negatively impact catalytic activity, reaction kinetics, and product yields. For instance, in palladium-catalyzed cross-coupling reactions, the oxidized stibine can alter the electronic and steric properties of the ligand, potentially inhibiting the catalytic cycle.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. It is best stored in a glovebox or a desiccator cabinet purged with an inert gas. Storing it in a cool, dark place will further minimize potential degradation.
Q5: Can I purify this compound if it has degraded?
A5: Yes, purification of partially degraded this compound is possible. Recrystallization from a suitable solvent under an inert atmosphere is a common method. For example, dissolving the crude product in a minimal amount of hot methanol or ether in a Schlenk flask under nitrogen, followed by slow cooling to induce crystallization, can yield purified this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a cross-coupling reaction | 1. Degraded this compound (oxidized or hydrolyzed). 2. Impurities in other reagents or solvents. 3. Sub-optimal reaction conditions. | 1. Confirm the purity of this compound using analytical techniques like NMR spectroscopy. If degraded, purify by recrystallization under inert atmosphere. 2. Ensure all solvents and reagents are dry and degassed. 3. Re-evaluate and optimize reaction parameters such as temperature, reaction time, and catalyst loading. |
| Inconsistent reaction yields | 1. Inconsistent purity of this compound from batch to batch. 2. Variations in the handling of the air-sensitive compound. | 1. Standardize the purification and storage protocol for this compound. 2. Implement rigorous inert atmosphere techniques (glovebox or Schlenk line) for all manipulations of the compound. |
| Appearance of unknown byproducts in the reaction mixture | 1. Side reactions caused by impurities in the this compound. 2. Decomposition of the stibine ligand under the reaction conditions. | 1. Analyze the byproduct to identify its structure, which may provide clues about the impurity. 2. Consider the thermal stability of this compound at the reaction temperature and explore milder reaction conditions if necessary. |
| Discoloration of this compound upon storage | Exposure to air and/or moisture. | Discard the discolored material or attempt purification by recrystallization. Review and improve storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of solid this compound from its storage container to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a sealed container
-
Schlenk flask
-
Spatula
-
Nitrogen or Argon gas source
-
Vacuum pump
-
Schlenk line manifold
Procedure:
-
Ensure the Schlenk line is properly set up with a supply of dry inert gas and a connection to a vacuum pump.
-
Connect the reaction Schlenk flask to the manifold.
-
Evacuate the flask by opening the stopcock to the vacuum line.
-
Refill the flask with the inert gas.
-
Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere inside the flask.
-
While maintaining a positive pressure of the inert gas, open the flask.
-
Quickly transfer the desired amount of this compound from its storage container to the reaction flask using a clean, dry spatula.
-
Immediately seal the reaction flask and the storage container.
-
Purge the headspace of the reaction flask with the inert gas for a few minutes to remove any air that may have entered during the transfer.
Protocol 2: Preparation and Storage of a this compound Stock Solution
This protocol describes the preparation of a stock solution for use in reactions, minimizing repeated handling of the solid.
Materials:
-
Purified this compound
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Schlenk flask with a resealable septum
-
Gastight syringe
-
Nitrogen or Argon gas source
Procedure:
-
Add the desired mass of this compound to a dry, pre-weighed Schlenk flask under an inert atmosphere (as described in Protocol 1).
-
Using a gastight syringe, add the required volume of anhydrous, degassed solvent to the flask to achieve the target concentration.
-
Gently swirl the flask to ensure complete dissolution of the solid.
-
The solution should be stored under a positive pressure of inert gas in the sealed Schlenk flask.
-
For long-term storage, wrap the flask in aluminum foil to protect it from light and store it in a cool, dark place.
-
To withdraw a portion of the solution for a reaction, use a clean, dry, and inert-gas-flushed gastight syringe.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Degradation pathways of this compound in the presence of air and moisture.
References
Technical Support Center: Optimization of Catalyst Loading with Tris(p-tolyl)stibine Ligand
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(p-tolyl)stibine as a ligand in catalytic reactions. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound is an organoantimony compound featuring three p-tolyl groups attached to an antimony atom. In catalysis, it functions as a ligand for transition metals, such as palladium. While specific research on this compound is limited in the provided search results, by analogy to its phosphine counterparts like Tris(p-tolyl)phosphine, it is expected to be used in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. Its steric and electronic properties play a crucial role in the efficiency and selectivity of these reactions.
Q2: What are the key properties of this compound as a ligand?
The key properties of this compound as a ligand are derived from its structure:
-
Steric Bulk: The three p-tolyl groups create a sterically hindered environment around the central antimony atom. This bulk can influence the coordination number of the metal center, promoting the formation of coordinatively unsaturated species that are often the active catalysts.
-
Electronic Properties: Stibine ligands are generally considered to be less electron-donating than their phosphine analogues. The electronic nature of the ligand can impact the reactivity of the metal center and the stability of catalytic intermediates.
-
Lewis Acidity: Some antimony-containing ligands have been shown to exhibit Lewis acidic properties, which can influence the catalytic cycle, potentially leading to self-activating catalysts.
Q3: In which types of reactions are palladium complexes with bulky triarylstibine ligands expected to be effective?
Based on the applications of analogous bulky phosphine ligands, palladium complexes with this compound are expected to be effective in a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.
-
Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
The bulky nature of the ligand can be particularly advantageous in reactions involving sterically demanding substrates.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Catalytic Activity | Insufficient Catalyst Loading: The amount of active catalyst is too low to promote the reaction effectively. | Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 2 mol%). See Table 1 for recommended starting conditions. |
| Ligand Degradation: Stibine ligands can be sensitive to air and moisture, leading to oxidation and loss of activity. | Ensure the ligand is stored under an inert atmosphere (e.g., nitrogen or argon) and handled using proper Schlenk techniques. | |
| Inactive Catalyst Species: An incorrect ligand-to-metal ratio can lead to the formation of inactive or less active catalyst complexes. | Optimize the ligand-to-metal ratio. A common starting point is a 1:1 or 1.2:1 ratio of ligand to palladium precursor. | |
| Poor Selectivity / Byproduct Formation | Suboptimal Ligand-to-Metal Ratio: The ratio of this compound to the metal precursor can significantly impact the selectivity of the reaction. | Screen a range of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance for your specific substrates. |
| Inappropriate Reaction Temperature: The reaction temperature may be too high, leading to decomposition or undesired side reactions. | Perform the reaction at a lower temperature and monitor the progress. A temperature screening can help identify the optimal conditions. | |
| Catalyst Deactivation | Presence of Oxygen or Moisture: Contamination with air or moisture can lead to the degradation of the catalyst. | Use anhydrous solvents and ensure the reaction is carried out under a strictly inert atmosphere. |
| Impurities in Substrates or Reagents: Impurities in the starting materials can act as catalyst poisons. | Purify all substrates and reagents before use. |
Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
| Parameter | Recommended Range | Starting Point |
| Catalyst Loading (mol%) | 0.5 - 5.0 | 1.0 |
| Ligand:Metal Ratio | 1:1 - 2:1 | 1.2:1 |
| Temperature (°C) | Room Temp. - 120 | 80 |
| Solvent | Toluene, Dioxane, THF | Toluene |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ |
Experimental Protocols
General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for optimizing the catalyst loading of a palladium/Tris(p-tolyl)stibine system.
-
Preparation of the Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the desired amount of anhydrous solvent (e.g., toluene, 5 mL).
-
-
Preparation of the Catalyst Precursor Solution:
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and this compound in the desired solvent. For a 1.2:1 ligand-to-metal ratio, dissolve the appropriate amounts of each solid.
-
-
Catalyst Loading Screening:
-
Set up a series of parallel reactions. To each reaction flask, add the calculated volume of the catalyst precursor stock solution to achieve the desired catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixtures to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC) at regular intervals.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Analyze the purified product to determine the yield and purity.
-
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Decision Tree.
Effect of temperature on the efficiency of Tris(p-tolyl)stibine catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(p-tolyl)stibine as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for catalysis using this compound?
A1: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific reaction being performed. Generally, initial trials are recommended in the range of 60-120 °C. Temperature screening is crucial to determine the ideal conditions for your specific substrate and reaction type.
Q2: How does temperature affect the catalytic efficiency of this compound?
A2: Temperature has a significant impact on the catalytic cycle.
-
Increased Temperature: Typically accelerates the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, reduced selectivity, and the formation of unwanted byproducts.
-
Decreased Temperature: May slow down the reaction rate but can improve selectivity by minimizing side reactions. Lower temperatures can be beneficial if the desired product is thermally sensitive.
Q3: What are the signs of this compound catalyst decomposition at elevated temperatures?
A3: Visual inspection of the reaction mixture may reveal the formation of a black precipitate, which could indicate the formation of metallic antimony (Sb(0)). A significant decrease in reaction rate or a complete stall of the reaction, even with sufficient starting materials, can also be an indicator of catalyst decomposition.
Q4: Can this compound be used in high-temperature reactions?
A4: While organostibine compounds can be thermally sensitive, their stability is reaction-dependent. The melting point of this compound is reported to be 125-126 °C.[1] Use at temperatures significantly above this may lead to decomposition. If a high temperature is required for the reaction, it is essential to perform control experiments to assess the catalyst's stability under those conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Conversion | Temperature too low: The reaction may not have sufficient thermal energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each step. |
| Catalyst decomposition: The temperature may be too high, leading to the degradation of the this compound catalyst. | Decrease the reaction temperature. Consider adding the catalyst in portions throughout the reaction if stability is an issue at the desired temperature. | |
| Low Selectivity / Formation of Byproducts | Temperature too high: High temperatures can favor alternative reaction pathways, leading to the formation of undesired products. | Reduce the reaction temperature. A lower temperature may favor the kinetic product over the thermodynamic one, improving selectivity. |
| Reaction Stalls Prematurely | Catalyst deactivation: The catalyst may be degrading over time at the reaction temperature. | Optimize the temperature to find a balance between reaction rate and catalyst stability. A slightly lower temperature may provide a better overall yield by preserving the catalyst's activity for a longer duration. |
Experimental Protocols
General Protocol for Temperature Optimization in a Cross-Coupling Reaction
This protocol outlines a general method for optimizing the reaction temperature for a hypothetical cross-coupling reaction using this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Coupling partner (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol)
-
This compound (0.04 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add the aryl halide, coupling partner, and base.
-
In a separate vial, dissolve the palladium source and this compound in the anhydrous solvent.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and purge with an inert gas.
-
Set up a parallel reaction array with identical reaction mixtures at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
After the reaction time, cool the mixtures to room temperature.
-
Take an aliquot from each reaction for analysis (e.g., by GC-MS or LC-MS) to determine the conversion and yield of the desired product.
-
Based on the results, a more refined temperature screen can be performed around the most promising temperature.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Interplay of temperature and catalytic factors.
References
Preventing hydrolysis and oxidation of Tris(p-tolyl)stibine
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling Tris(p-tolyl)stibine, focusing on the prevention of hydrolysis and oxidation to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and corrective actions.
Issue 1: Inconsistent Experimental Results or Low Yields
-
Question: My reaction yields are significantly lower than expected, or my results are not reproducible. Could degradation of this compound be the cause?
-
Answer: Yes, degradation of this compound through hydrolysis or oxidation is a likely cause for inconsistent results and low yields. This organoantimony(III) compound is sensitive to moisture and atmospheric oxygen.
-
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of antimony oxides or hydroxides and p-xylene. The reactivity of organoantimony compounds with water is a known issue.
-
Oxidation: Exposure to air can lead to the oxidation of the antimony(III) center to antimony(V), forming this compound oxide.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that all manipulations of this compound were performed under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.
-
Use Anhydrous Solvents: Confirm that all solvents used were rigorously dried and deoxygenated prior to use.
-
Check for Degradation: Analyze a sample of your this compound for the presence of degradation products using techniques like NMR or GC-MS (see analytical protocols below).
-
Issue 2: Visible Changes in the Appearance of this compound
-
Question: My solid this compound has changed in appearance (e.g., discoloration, change in texture). What does this indicate?
-
Answer: A change in the physical appearance of this compound is a strong indicator of degradation.
-
Potential Cause: The formation of antimony oxides or other degradation products can alter the color and crystallinity of the compound.
-
Recommendation: Do not use the discolored reagent. It is highly likely to be contaminated with hydrolysis and/or oxidation products, which will interfere with your experiment. It is advisable to use a fresh, pure sample of this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I properly store this compound?
-
A1: this compound should be stored in a tightly sealed container, under a positive pressure of an inert gas like argon or nitrogen. A glovebox is the ideal storage environment. If a glovebox is not available, storing the compound in a sealed flask with a PTFE stopcock inside a desiccator filled with an inert atmosphere can be a temporary solution.
-
-
Q2: What are the primary products of this compound degradation?
-
A2: The two primary degradation pathways are:
-
Oxidation: Forms this compound oxide ((p-tolyl)₃Sb=O).
-
Hydrolysis: Can lead to the formation of various antimony oxides and hydroxides, with the release of p-xylene. The exact nature of the antimony-containing product can vary depending on the conditions.
-
-
-
Q3: How can I detect hydrolysis or oxidation of my this compound sample?
-
A3: Spectroscopic methods are highly effective for detecting degradation.
-
¹H NMR Spectroscopy: The presence of new aromatic signals or a change in the integration of the tolyl proton signals relative to an internal standard can indicate degradation. The formation of this compound oxide will result in a downfield shift of the aromatic protons.
-
GC-MS: This technique can be used to identify the presence of p-xylene (a hydrolysis byproduct) and potentially other volatile degradation products.
-
-
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
This protocol outlines the standard procedure for handling air- and moisture-sensitive compounds like this compound.
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours to remove adsorbed water and cooled under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the glassware on a Schlenk line and subject it to at least three cycles of vacuum followed by backfilling with high-purity argon or nitrogen.
-
Reagent Transfer (Solid): If this compound is a solid, transfer it to the reaction flask within a glovebox. If a glovebox is unavailable, a positive pressure of inert gas should be maintained during the transfer.
-
Solvent Addition: Use anhydrous, deoxygenated solvents. Transfer solvents to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Protocol 2: Detection of Oxidation by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox, prepare a solution of the this compound sample in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of additional aromatic signals, particularly those shifted downfield, may indicate the formation of this compound oxide.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for this compound and its Oxidation Product
| Compound | Aromatic Protons (ortho to Sb) | Aromatic Protons (meta to Sb) | Methyl Protons | Solvent |
| This compound | ~7.4-7.5 | ~7.0-7.1 | ~2.3 | C₆D₆ |
| This compound oxide | Downfield shift compared to stibine | Downfield shift compared to stibine | ~2.4 | C₆D₆ |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
Identifying and minimizing impurities in Tris(p-tolyl)stibine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(p-tolyl)stibine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Grignard reaction. This involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with antimony trichloride (SbCl₃) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The primary impurities include:
-
4,4'-Dimethylbiphenyl (or di-p-tolyl): This is a common byproduct formed from the coupling of the Grignard reagent with unreacted p-bromotoluene, a reaction often referred to as Wurtz-type coupling.
-
Unreacted Starting Materials: Residual p-bromotoluene or antimony trichloride may remain if the reaction does not go to completion.
-
Hydrolysis/Oxidation Products: Grignard reagents are highly sensitive to moisture and air. Exposure can lead to the formation of toluene and various magnesium salts. The final product, this compound, can also be oxidized.
-
Magnesium Hydroxide: This is formed during the aqueous workup of the reaction mixture.[1]
Q3: How can I purify the crude this compound?
A3: The most effective method for purifying crude this compound is recrystallization. Solvents such as methyl alcohol or ether have been reported to be effective for this purpose.[1] This process helps to remove unreacted starting materials and the biphenyl byproduct.
Q4: What is the expected yield for this synthesis?
A4: With careful execution of the Grignard synthesis and subsequent purification, a yield of 77-80% of the theoretical amount for crude this compound can be achieved.[1]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my p-bromotoluene, magnesium turnings, and ether, but there are no signs of reaction (e.g., cloudiness, gentle boiling, or warmth). What should I do?
-
Answer: Failure to initiate is a common issue in Grignard reactions, often due to the passivating oxide layer on the magnesium metal. Here are several steps to troubleshoot this:
-
Activation of Magnesium: The magnesium surface must be activated. You can try adding a small crystal of iodine. The disappearance of the violet/brown iodine color is an indicator of reaction initiation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
-
Mechanical Agitation: Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh metal surface.
-
Gentle Heating: Gentle warming with a heat gun or in a warm water bath can help to start the reaction. However, be prepared to cool the reaction vessel if the reaction becomes too vigorous once initiated.
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent as it forms and can prevent the reaction from starting. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere, and use anhydrous solvents.
-
Issue 2: The yield of this compound is significantly lower than expected.
-
Question: My reaction worked, but after purification, my yield is much lower than the reported 77-80%. What could be the cause?
-
Answer: Low yields can result from several factors throughout the experimental process:
-
Incomplete Grignard Formation: If the Grignard reagent formation was sluggish or incomplete, the subsequent reaction with antimony trichloride will be inefficient. Ensure all magnesium has been consumed before adding the antimony trichloride.
-
Side Reactions: The formation of 4,4'-dimethylbiphenyl is a competing reaction that consumes the Grignard reagent. This is favored by higher temperatures and high concentrations of the aryl halide. Maintain a controlled addition rate of p-bromotoluene to keep its concentration low and use cooling if the reaction becomes too exothermic.
-
Moisture Contamination: As mentioned, water will destroy the Grignard reagent. This is a critical factor. Any moisture in the reagents, solvents, or glassware will reduce the amount of active Grignard reagent available to react with antimony trichloride.
-
Loss During Workup and Purification: this compound can be lost during filtration and extraction steps. Ensure thorough extraction of the magnesium hydroxide precipitate with ether to recover all the product.[1] During recrystallization, using too much solvent or cooling the solution too quickly can lead to lower recovery of the purified solid.
-
Issue 3: The final product is impure, as indicated by a low or broad melting point.
-
Question: My final product has a melting point lower than the reported 125-126°C and melts over a wide range. How can I identify and remove the impurity?
-
Answer: A low and broad melting point is a classic sign of an impure compound.
-
Identify the Impurity: The most likely impurity is 4,4'-dimethylbiphenyl. This can be confirmed using analytical techniques. For instance, in a ¹H NMR spectrum in CDCl₃, 4,4'-dimethylbiphenyl will show characteristic signals around 7.47 ppm and 7.22 ppm for the aromatic protons and a singlet around 2.37 ppm for the methyl protons.[2]
-
Improving Purity:
-
Recrystallization: Perform a careful recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allowing the solution to cool slowly will promote the formation of purer crystals.
-
Solvent Choice: If recrystallization from one solvent is ineffective, you may need to try a different solvent system.
-
-
Data Presentation
Table 1: Physical and Analytical Data of Product and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, ppm) |
| This compound | C₂₁H₂₁Sb | 395.15 | 125-126[1] | Aromatic H's: ~7.1-7.5, Methyl H's: ~2.3 |
| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 118-120[3] | Aromatic H's: 7.47, 7.22; Methyl H's: 2.37[2] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to start | Magnesium oxide layer, presence of moisture | Activate Mg with iodine/1,2-dibromoethane, crush Mg turnings, apply gentle heat, ensure all reagents and glassware are anhydrous. |
| Low product yield | Incomplete Grignard formation, Wurtz coupling side reaction, moisture contamination, loss during workup. | Ensure all Mg reacts, control temperature and addition rate, use anhydrous conditions, perform thorough extractions. |
| Impure final product (low/broad melting point) | Presence of 4,4'-dimethylbiphenyl or unreacted starting materials. | Perform careful recrystallization, confirm purity with melting point and NMR/GC-MS analysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of triphenylstibine as described in Organic Syntheses.[1]
Materials:
-
Magnesium turnings: (1.65 atoms)
-
p-Bromotoluene: (1.65 moles)
-
Antimony trichloride (SbCl₃), freshly distilled: (0.5 mole)
-
Anhydrous diethyl ether
-
Ice
-
Saturated ammonium chloride solution (for workup)
Procedure:
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings.
-
Cover the magnesium with anhydrous ether.
-
Prepare a solution of p-bromotoluene in anhydrous ether and add a small portion to the magnesium to initiate the reaction.
-
Once the reaction starts (indicated by cloudiness and gentle boiling), add more anhydrous ether and then add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux.
-
-
Reaction with Antimony Trichloride:
-
After the addition of p-bromotoluene is complete and the magnesium is consumed, cool the flask.
-
Slowly add a solution of freshly distilled antimony trichloride in anhydrous ether through the dropping funnel. Gentle warming may be necessary if the reaction does not start.
-
After the addition is complete, heat the mixture on a steam bath for one hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add ice, followed by a saturated solution of ammonium chloride to hydrolyze the mixture. Avoid using strong acids to prevent decomposition of the product.[1]
-
Filter the mixture through a Büchner funnel. Extract the residue on the filter three times with portions of ether.
-
Separate the aqueous layer from the filtrate and extract it twice with ether.
-
Combine all the ether portions and evaporate the solvent on a steam bath. The remaining crude product should be a solid upon cooling.
-
-
Purification:
-
Recrystallize the crude this compound from methyl alcohol or ether to yield the pure product with a melting point of 125-126°C.[1]
-
Protocol 2: Impurity Identification by ¹H NMR
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of characteristic peaks of 4,4'-dimethylbiphenyl at approximately 7.47 ppm, 7.22 ppm, and 2.37 ppm.[2] The absence of these peaks indicates high purity with respect to this common byproduct.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of the desired product and key impurities.
References
Technical Support Center: Recycling Palladium Catalysts with Stibine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for recycling palladium catalysts featuring stibine ligands. Given the specialized nature of these catalysts, this resource combines established palladium recycling methodologies with specific considerations for the unique chemical properties of stibine ligands.
Frequently Asked Questions (FAQs)
Q1: Why is there limited specific information on recycling palladium catalysts with stibine ligands?
A1: While palladium catalysis is a mature field, the use of stibine ligands is less common than their phosphine counterparts. Consequently, the development and documentation of specific recycling protocols for palladium-stibine catalysts are not as widespread. Much of the available guidance is based on extrapolating from methodologies developed for analogous phosphine-ligated systems and general palladium recovery techniques.
Q2: What are the main challenges in recycling palladium catalysts with stibine ligands?
A2: The primary challenges revolve around the stability of the stibine ligands themselves. Stibines are generally more susceptible to oxidation than phosphines, which can lead to ligand degradation and catalyst deactivation during the recycling process. Key challenges include:
-
Oxidative Instability: Stibine ligands can be oxidized by air, residual oxidants from the catalytic reaction, or harsh conditions during the recovery process.
-
Ligand Leaching: Similar to other homogeneous catalysts, the palladium-stibine complex can be challenging to separate from the reaction mixture, leading to loss of both the precious metal and the ligand.
-
Thermal Decomposition: Elevated temperatures used in some recovery methods, such as solvent evaporation or certain precipitation techniques, may lead to the decomposition of the stibine ligand.
Q3: What are the most promising general strategies for recycling homogeneous palladium-stibine catalysts?
A3: Several strategies, proven effective for other homogeneous palladium catalysts, can be adapted for those with stibine ligands:
-
Solvent Precipitation/Crystallization: The desired product, or the catalyst itself, can sometimes be selectively precipitated or crystallized from the reaction mixture by changing the solvent system or temperature.
-
Adsorption onto a Solid Support: The catalyst can be adsorbed onto a solid material like activated carbon, silica, or a polymer resin, allowing for separation by filtration.
-
Liquid-Liquid Extraction: Utilizing a biphasic solvent system can enable the selective extraction of the catalyst into a phase separate from the product.[1]
-
Organic Solvent Nanofiltration (OSN): This membrane-based technique can separate the larger catalyst complex from smaller product molecules in solution.[2]
Q4: How can I minimize the degradation of my stibine ligand during recycling?
A4: To protect the stibine ligand, consider the following precautions:
-
Work under an inert atmosphere: Whenever possible, perform work-up and recycling procedures under nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use deoxygenated solvents: Ensure all solvents used for extraction, washing, or re-dissolving the catalyst are thoroughly deoxygenated.
-
Avoid strong oxidizing agents: Be mindful of any reagents used in the work-up that could oxidize the stibine.
-
Maintain moderate temperatures: Avoid excessive heat during solvent removal or other steps.
Q5: How do stibine ligands compare to phosphine ligands in the context of catalyst recycling?
A5: While both are pnictogen ligands, there are key differences. Stibines are generally less basic and more polarizable than phosphines. From a recycling perspective, the most critical difference is the lower stability of the E=O bond for antimony compared to phosphorus, which makes stibines more prone to oxidation. However, some research suggests that stibines can undergo redox reactions without dissociating from the metal center, a behavior that differs from phosphines and could potentially be exploited in novel recycling strategies.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low catalytic activity of the recycled catalyst. | 1. Degradation of the stibine ligand: The ligand may have been oxidized or decomposed during the recycling process. 2. Incomplete recovery of the active catalyst: The active Pd(0) or Pd(II) species may not have been fully recovered. 3. Presence of inhibitors: Impurities from the work-up or previous reaction may be poisoning the catalyst. | 1. Analyze the recycled catalyst: Use techniques like NMR spectroscopy to check for the integrity of the stibine ligand. Implement stricter inert atmosphere techniques during recycling. 2. Optimize the recovery method: Adjust pH, solvent, or precipitating agent to maximize the recovery of the desired palladium complex. 3. Purify the recycled catalyst: Consider an additional purification step, such as recrystallization or washing, to remove potential inhibitors. |
| Difficulty in separating the catalyst from the reaction mixture. | 1. High solubility of the catalyst in the product phase. 2. Formation of emulsions during liquid-liquid extraction. | 1. Modify the catalyst structure: Consider using a stibine ligand with appended functional groups (e.g., fluorous tags, ionic liquids) to facilitate phase separation. 2. Optimize the extraction conditions: Screen different solvent systems, adjust the pH, or add a demulsifying agent. |
| Significant loss of palladium during the recycling process. | 1. Incomplete precipitation or adsorption. 2. Leaching of palladium into the aqueous phase during extraction. 3. Formation of highly soluble palladium species. | 1. Adjust precipitation/adsorption parameters: Optimize pH, temperature, and the amount of precipitating agent or adsorbent. 2. Control the pH during extraction: The pH can significantly affect the partitioning of palladium species. 3. Add a complexing agent: In some cases, adding a specific ligand can help to precipitate or extract the palladium more effectively. |
| Change in the color of the catalyst solution during recycling. | 1. Oxidation of the palladium center (e.g., Pd(0) to Pd(II)). 2. Decomposition of the catalyst to palladium black. 3. Oxidation of the stibine ligand. | 1. Monitor the oxidation state of palladium: Techniques like XPS can be used to determine the oxidation state. 2. Avoid harsh conditions: High temperatures and exposure to air can promote the formation of palladium black. 3. Handle under inert conditions: As stibine oxides can be formed. |
Data Presentation
Due to the limited availability of specific quantitative data for the recycling of palladium catalysts with stibine ligands, the following table presents representative data for the recycling of analogous palladium catalysts with phosphine ligands to provide a comparative baseline.
Table 1: Representative Recycling Efficiency of Homogeneous Palladium Catalysts with Phosphine Ligands
| Catalyst System | Recycling Method | Recovery of Pd (%) | Recycled Catalyst Activity (% of initial) | Number of Cycles | Reference |
| Pd(OAc)₂ / TPPTS | Liquid-Liquid Extraction | >99% | ~95% | 5 | Adapted from[4] |
| PdCl₂(PPh₃)₂ | Precipitation | 95-98% | 90-95% | 3 | General knowledge |
| Pd EnCat™ | Heterogenized on Polyurea | >99% | ~98% | 6 | Manufacturer Data |
Note: TPPTS = Tris(3-sulfonatophenyl)phosphine trisodium salt. The data presented are for illustrative purposes and the actual efficiency will depend on the specific reaction conditions and catalyst structure.
Experimental Protocols
The following are general protocols for common palladium recovery techniques that can be adapted for catalysts with stibine ligands. It is crucial to perform these procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize ligand oxidation.
Protocol 1: Oxidative Leaching followed by Precipitation
This method is suitable for recovering palladium from solid-supported catalysts or from reaction mixtures where the palladium has precipitated as palladium black.
1. Leaching of Palladium: a. After the reaction, filter off the solid catalyst or the palladium black. b. Suspend the solid in a suitable solvent (e.g., a mixture of HCl and an oxidant like FeCl₃ or H₂O₂). A typical leaching solution could be 2.0 M HCl with 0.67 M FeCl₃.[5] c. Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 90 minutes) to dissolve the palladium as a chloropalladate complex (e.g., [PdCl₄]²⁻).[5] d. Cool the mixture and filter to remove the solid support or any insoluble residues.
2. Precipitation of Palladium: a. To the acidic palladium-containing solution, add a reducing agent such as sodium borohydride (NaBH₄) or formic acid (HCOOH) portion-wise with stirring. b. The palladium will precipitate as a black powder (palladium metal). c. Filter the palladium black, wash it with water and a suitable organic solvent (e.g., ethanol or acetone), and dry it under vacuum.
Caution: The use of strong oxidizing agents can lead to the oxidation of the stibine ligand. If the goal is to recover the intact catalyst complex, this method is not suitable.
Protocol 2: Solvent Precipitation
This method is applicable for homogeneous catalysts where the catalyst has significantly different solubility in a solvent mixture compared to the reaction products.
1. Post-Reaction Work-up: a. Once the catalytic reaction is complete, cool the reaction mixture to room temperature. b. Add an anti-solvent (a solvent in which the catalyst is poorly soluble but the product is soluble) to precipitate the palladium-stibine complex. c. Alternatively, if the product is less soluble, it can be selectively precipitated, leaving the catalyst in solution.
2. Catalyst Isolation: a. Filter the precipitated solid (catalyst or product). b. If the catalyst was precipitated, wash it with a small amount of the anti-solvent and dry it under vacuum. c. If the product was precipitated, the filtrate containing the catalyst can be concentrated and potentially reused directly, or the catalyst can be further purified.
Mandatory Visualizations
Caption: Workflow for palladium recovery via leaching and precipitation.
Caption: Troubleshooting logic for low recycled catalyst activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structural Evidence for Pnictogen-Centered Lewis Acidity in Cationic Platinum-Stibine Complexes Featuring Pendent Amino or Ammonium Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Tris(p-tolyl)stibine in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Tris(p-tolyl)stibine in various reaction media.
Troubleshooting Guide: Addressing Solubility Issues
This guide is designed to provide solutions to common solubility problems encountered during experiments involving this compound.
Question: My this compound is not dissolving in the chosen reaction solvent. What should I do?
Answer:
Initial insolubility of this compound can often be resolved by considering the following factors:
-
Solvent Choice: The polarity of the solvent plays a crucial role. This compound, a nonpolar molecule, will have better solubility in nonpolar or weakly polar organic solvents. If you are using a polar solvent, consider switching to a more appropriate one.
-
Temperature: Increasing the temperature of the solvent can significantly enhance the solubility of this compound. Gentle heating of the mixture with stirring is a common first step.
-
Purity of the Compound: Impurities in the this compound can affect its solubility. Ensure you are using a high-purity grade of the reagent.
-
Moisture: The presence of water or other protic impurities in the solvent can sometimes hinder the dissolution of organometallic compounds. Using anhydrous solvents is recommended.
Question: I have tried heating the mixture, but the this compound still does not fully dissolve. What are my next steps?
Answer:
If heating alone is insufficient, you can explore the following strategies:
-
Co-solvent System: Introducing a small amount of a co-solvent in which this compound has higher solubility can be effective. For instance, adding a small volume of a good solvent like tetrahydrofuran (THF) or dichloromethane to a less effective solvent can improve overall solubility.
-
Sonication: Applying ultrasonic waves (sonication) to the mixture can help break down solid agglomerates and promote dissolution.
-
Change of Solvent: If partial dissolution is observed, it may be necessary to switch to a different solvent altogether. Refer to the solubility data table below for guidance on suitable solvents.
Question: Can I use a polar aprotic solvent like DMF or DMSO to dissolve this compound?
Answer:
While polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can dissolve a wide range of compounds, their suitability for this compound should be approached with caution. The compatibility of these solvents with your specific reaction conditions and other reagents must be considered. It is advisable to perform a small-scale test to check for any potential side reactions or degradation of the stibine in these solvents.
Question: Are there any alternative techniques if solvent-based methods fail?
Answer:
In cases of persistent solubility issues, particularly in the context of solid-phase reactions, alternative methods can be employed. High-temperature ball milling is a technique that can facilitate reactions in a solvent-free or solid-state environment, thereby bypassing solubility limitations. This method involves the mechanical mixing of reactants in a ball mill, often with heating, to promote the reaction.
Frequently Asked Questions (FAQs)
What is the general solubility profile of this compound?
This compound is a crystalline solid that is generally soluble in nonpolar and weakly polar organic solvents. Its solubility is influenced by the presence of the three tolyl groups, which impart a significant nonpolar character to the molecule. It is sparingly soluble in polar solvents and practically insoluble in water.
In which solvents can I expect this compound to have good solubility?
Based on experimental observations and data from analogous compounds, this compound is expected to be soluble in solvents such as:
-
Aromatic hydrocarbons (e.g., toluene, benzene)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran (THF))
-
Ketones (e.g., acetone)
It can also be recrystallized from lower alcohols like methanol and ethanol, indicating moderate solubility at elevated temperatures and lower solubility at room temperature, which is a useful property for purification.
How does the solubility of this compound compare to its parent compound, triphenylstibine?
The presence of the methyl groups on the phenyl rings of this compound makes it slightly more nonpolar than triphenylstibine. Consequently, its solubility in nonpolar solvents may be slightly enhanced compared to triphenylstibine, while its solubility in more polar solvents might be slightly reduced. However, their overall solubility behaviors are expected to be very similar.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Aromatic Hydrocarbons | Toluene | Soluble | Good choice for many reactions. |
| Chlorinated Solvents | Dichloromethane | Soluble | A versatile solvent for a range of reactions. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Often used in Grignard and organolithium reactions. |
| Diethyl Ether | Soluble | A common solvent for synthesis and extraction. | |
| Ketones | Acetone | Soluble | Used in the synthesis of some stibine derivatives. |
| Alcohols | Methanol | Sparingly soluble at RT, Soluble when heated | Commonly used for recrystallization. |
| Ethanol | Sparingly soluble at RT, Soluble when heated | Similar to methanol, useful for purification. | |
| Polar Aprotic Solvents | DMF, DMSO | Potentially Soluble | Compatibility with the reaction should be verified. |
| Alkanes | Hexane | Sparingly Soluble | Can be used as an anti-solvent for precipitation. |
| Water | - | Insoluble |
Note: "RT" refers to room temperature.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
To a clean, dry reaction vessel equipped with a magnetic stirrer, add the desired amount of this compound.
-
Add the chosen anhydrous solvent to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Begin stirring the mixture at room temperature.
-
If the solid does not dissolve completely, gently heat the mixture using a water bath or oil bath while continuing to stir.
-
Monitor the dissolution visually. Once the solid is fully dissolved, the solution is ready for the subsequent reaction steps.
Protocol 2: Recrystallization of this compound for Purification
-
In a flask, dissolve the crude this compound in a minimum amount of hot methanol or ether.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum crystal yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing this compound solubility.
Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)stibine-Palladium Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(p-tolyl)stibine-palladium catalysts. The information provided is based on general principles of palladium catalysis, as specific regeneration protocols for this catalyst are not widely documented.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled. How do I know if my this compound-palladium catalyst is deactivated?
A: Catalyst deactivation is a common issue in palladium-catalyzed reactions. Signs of a deactivated catalyst include:
-
A significant decrease in the reaction rate compared to previous runs.
-
Incomplete conversion of starting materials, even after extended reaction times.
-
A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates the agglomeration of Pd(0).
-
The appearance of side products that were not previously observed.
Q2: What are the common causes of deactivation for this compound-palladium catalysts?
A: Deactivation can occur through several mechanisms:
-
Reduction of Palladium(II) to Palladium(0): The active catalytic species is often a Pd(0) complex, but further reduction and aggregation can lead to the formation of inactive palladium nanoparticles (palladium black).
-
Ligand Degradation: The this compound ligand may degrade under the reaction conditions, leading to the loss of the active catalytic complex. Stibine ligands can be sensitive to oxidation or other side reactions.
-
Poisoning: Impurities in the substrates, reagents, or solvents can act as catalyst poisons, binding to the palladium center and rendering it inactive. Common poisons include sulfur-containing compounds and other strong coordinating species.
-
Thermal Decomposition: At elevated temperatures, the catalyst complex may decompose.
Q3: Can I regenerate my deactivated this compound-palladium catalyst?
A: In many cases, regeneration is possible, particularly if the deactivation is due to the formation of palladium black. The most common strategy involves re-oxidizing the inactive Pd(0) back to an active Pd(II) species. However, if the stibine ligand has degraded, simple re-oxidation may not be sufficient.
Q4: What should I consider before attempting to regenerate the catalyst?
A: Before proceeding with regeneration, consider the following:
-
Cost-effectiveness: For small-scale reactions, it may be more time and cost-effective to use a fresh batch of catalyst.
-
Nature of deactivation: If you suspect catalyst poisoning, it is crucial to identify and remove the source of the poison from your reaction system.
-
Recovery of the catalyst: The deactivated catalyst needs to be recovered from the reaction mixture, which may involve filtration or extraction.
Troubleshooting Guide
Issue 1: The reaction mixture has turned black, and the reaction has stopped.
-
Probable Cause: This strongly suggests the formation of palladium black due to the aggregation of Pd(0).
-
Suggested Solution:
-
Separate the palladium black from the reaction mixture by filtration.
-
Wash the precipitate with a suitable solvent (e.g., tetrahydrofuran, toluene) to remove any adsorbed organic material.
-
Attempt a re-oxidation of the palladium black to a soluble Pd(II) salt. A common method is to dissolve the palladium in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by careful removal of the acids. This will yield palladium(II) chloride, which can then be complexed again with the this compound ligand. Caution: Aqua regia is highly corrosive and should be handled with extreme care in a fume hood.
-
Issue 2: The reaction starts but does not go to completion.
-
Probable Cause: This could be due to partial deactivation of the catalyst or insufficient catalyst loading.
-
Suggested Solution:
-
First, try increasing the catalyst loading to see if the reaction goes to completion.
-
If increasing the catalyst loading does not help, it is likely that the catalyst is being slowly deactivated. Consider the possibility of ligand degradation or the presence of a slow-acting poison.
-
A regeneration attempt can be made by first recovering the catalyst and then following a re-oxidation protocol as described above.
-
Issue 3: The regeneration attempt was unsuccessful, and the catalyst shows no activity.
-
Probable Cause: This could indicate that the this compound ligand was irreversibly degraded during the reaction or the regeneration process. It is also possible that a persistent poison is still present.
-
Suggested Solution:
-
If the ligand has degraded, you will need to synthesize a new batch of the this compound-palladium complex.
-
If you suspect a persistent poison, consider purifying your starting materials and solvents.
-
Quantitative Data on Catalyst Regeneration
The following table presents illustrative data on the regeneration of a generic deactivated palladium catalyst. This data is for demonstration purposes and may not be representative of the this compound-palladium system.
| Regeneration Method | Conditions | Catalyst Recovery (%) | Activity Recovery (%) |
| Method A: Re-oxidation | 1. Filtration and washing2. Oxidation with benzoquinone3. Re-complexation with ligand | 95 | 85 |
| Method B: Acid Digestion | 1. Filtration and washing2. Dissolution in aqua regia3. Conversion to PdCl₂4. Re-complexation with ligand | 90 | 92 |
| Method C: Solvent Wash | 1. Filtration2. Washing with various solvents | 98 | 10-20 |
Experimental Protocols
Protocol 1: Regeneration by Re-oxidation with Benzoquinone
This protocol is a general method that may be adapted for the regeneration of a deactivated this compound-palladium catalyst where deactivation is due to Pd(0) formation.
-
Catalyst Recovery:
-
Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect it by filtration through a pad of Celite.
-
Wash the collected solid sequentially with water, methanol, and then a non-polar organic solvent like hexane to remove any residual reagents and byproducts.
-
Dry the solid under vacuum.
-
-
Re-oxidation:
-
Suspend the dried, deactivated catalyst in a suitable solvent (e.g., toluene).
-
Add 1.1 equivalents of benzoquinone relative to the amount of palladium.
-
Stir the mixture at room temperature for 2-4 hours. A color change may be observed as the Pd(0) is oxidized to Pd(II).
-
-
Re-complexation and Isolation:
-
Add a solution of this compound (1-1.2 equivalents per palladium) in the same solvent.
-
Stir the mixture for an additional 1-2 hours.
-
The regenerated catalyst may be used directly as a solution or isolated by removing the solvent under reduced pressure.
-
Protocol 2: Regeneration via Acid Digestion
This is a more rigorous method and should be used when the catalyst is heavily deactivated and simple re-oxidation is ineffective.
-
Catalyst Recovery:
-
Follow the same procedure as in Protocol 1 for catalyst recovery.
-
-
Acid Digestion (Handle with extreme caution in a fume hood):
-
Carefully add the dried, deactivated catalyst to a freshly prepared 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid (aqua regia).
-
Stir the mixture gently until the palladium has completely dissolved.
-
Slowly and carefully heat the solution to evaporate the acids. This should be done in a well-ventilated fume hood.
-
The resulting solid is palladium(II) chloride.
-
-
Re-formation of the Catalyst Complex:
-
Dissolve the palladium(II) chloride in a suitable solvent (e.g., acetonitrile).
-
Add a solution of this compound (2 equivalents per palladium) in the same solvent.
-
Stir the mixture at room temperature for 2-4 hours to form the desired this compound-palladium complex.
-
The regenerated catalyst can then be isolated by solvent removal or used directly in solution.
-
Visualizations
Caption: Catalyst deactivation and regeneration cycle.
Validation & Comparative
A Comparative Guide: Tris(p-tolyl)stibine vs. Triphenylphosphine as Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of ligands is a critical parameter in optimizing catalytic reactions. This guide provides a detailed comparison of two such ligands: the well-established triphenylphosphine (PPh₃) and the less common tris(p-tolyl)stibine (Sb(p-tolyl)₃). By examining their structural, electronic, and catalytic properties, this document aims to provide a comprehensive resource for informed ligand selection.
At a Glance: Key Property Comparison
| Property | This compound (Sb(p-tolyl)₃) | Triphenylphosphine (PPh₃) |
| Molar Mass ( g/mol ) | 395.15 | 262.29 |
| Tolman Cone Angle (θ) | Estimated to be >145° | 145°[1] |
| C-E-C Bond Angle (E=Sb, P) (°) | ~97.3° | ~103° |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | Not available | 2068.9[1] |
| Catalytic Activity | Less explored, potential for unique reactivity | Widely used in various cross-coupling reactions |
Structural Properties: A Tale of Two Pnictogens
The structural differences between this compound and triphenylphosphine, arising from the different central pnictogen atoms (antimony vs. phosphorus), significantly influence their coordination chemistry and catalytic behavior.
Molecular Geometry
Triphenylphosphine adopts a pyramidal geometry with C-P-C bond angles of approximately 103°. In contrast, this compound has a more compressed pyramidal structure, with a reported C-Sb-C bond angle of around 97.3°. This smaller bond angle in the stibine is a consequence of the larger size of the antimony atom and the lower s-character in its hybrid orbitals used for bonding.
Steric Bulk: The Tolman Cone Angle
Electronic Properties: Donor Strength and Beyond
The electronic nature of a ligand, specifically its ability to donate or accept electron density from the metal center, is a key determinant of catalytic activity.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) provides a quantitative measure of a ligand's net electron-donating ability by analyzing the C-O stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a stronger net electron-donating ligand. The TEP for triphenylphosphine is 2068.9 cm⁻¹[1]. An experimental TEP value for this compound is not available. However, based on the general trend of decreasing electronegativity down Group 15, antimony is less electronegative than phosphorus. This suggests that this compound might be a stronger σ-donor than triphenylphosphine. The para-methyl groups on the tolyl rings would further enhance the electron-donating ability through an inductive effect.
Performance in Catalysis: A Realm for Exploration
Triphenylphosphine is a ubiquitous ligand in a vast array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. Its moderate steric bulk and electronic properties provide a good balance for achieving high catalytic activity and stability.
The catalytic applications of this compound are significantly less explored. However, the unique steric and electronic properties of stibine ligands suggest they could offer complementary reactivity to phosphines. The weaker M-Sb bond compared to the M-P bond might facilitate faster ligand dissociation, which can be a rate-determining step in some catalytic cycles. Conversely, this weaker bond could also lead to catalyst decomposition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. A typical reaction protocol using a palladium/triphenylphosphine catalyst is provided below. While no direct comparative data with a this compound-based catalyst is available, researchers can adapt this protocol to investigate its potential.
Heck Reaction
The Heck reaction is another cornerstone of palladium catalysis, used for the coupling of unsaturated halides with alkenes. A general experimental protocol for a Heck reaction using triphenylphosphine is also provided for comparative studies.
Experimental Protocols
Synthesis of this compound
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Antimony(III) chloride
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
A Grignard reagent is prepared by slowly adding a solution of p-bromotoluene in dry THF to magnesium turnings. The reaction is initiated and then refluxed for one hour.
-
After cooling, a solution of antimony(III) chloride in diethyl ether is added dropwise over one hour.
-
The resulting mixture is refluxed for an additional hour.
-
Workup and purification (details would be specified in a full experimental procedure) yield this compound.
General Procedure for a Suzuki-Miyaura Coupling Reaction using a Pd/PPh₃ Catalyst
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), and PPh₃ (e.g., 4-8 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.
General Procedure for a Heck Reaction using a Pd/PPh₃ Catalyst
Materials:
-
Aryl halide
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), Pd(OAc)₂ (e.g., 1-5 mol%), and PPh₃ (e.g., 2-10 mol%).
-
Add the base and the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-140 °C) until completion.
-
After cooling, the mixture is worked up, and the product is purified by appropriate methods.
Future Outlook
While triphenylphosphine remains a workhorse ligand in catalysis, the exploration of heavier pnictogen ligands like this compound holds promise for discovering novel reactivity and selectivity. The distinct electronic and steric profiles of stibine ligands may prove advantageous in challenging coupling reactions where traditional phosphine ligands fall short. Further research is needed to quantify the properties of this compound and to systematically evaluate its performance in a broad range of catalytic transformations. This will enable a more complete understanding of its potential as a valuable tool in the synthetic chemist's arsenal.
References
Catalytic efficiency of stibine versus phosphine ligands in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the palladium catalyst, whose activity and selectivity are critically modulated by the choice of ligand. While phosphine ligands have been the undisputed workhorses in this domain, this guide provides a comparative analysis of phosphine ligands against their heavier pnictogen counterparts, stibine ligands, in the context of catalytic efficiency in Suzuki coupling.
Executive Summary
Phosphine ligands are the dominant and extensively studied class of ligands for Suzuki coupling, offering a well-understood platform for catalyst optimization. They enhance the rate of both oxidative addition and reductive elimination steps through a combination of steric bulk and electron-donating properties. In stark contrast, the use of stibine ligands in Suzuki coupling is not well-documented in the scientific literature, and direct comparative experimental data on their catalytic efficiency is largely unavailable. Theoretical considerations suggest that stibine ligands, being less electron-donating and possessing different steric profiles, may exhibit distinct catalytic behavior. However, without experimental validation, their practical utility in Suzuki coupling remains an open question. This guide summarizes the established knowledge on phosphine ligands and explores the theoretical potential of stibine ligands, highlighting the significant gap in experimental research.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of catalytic efficiency between stibine and phosphine ligands in Suzuki coupling is hampered by the lack of available experimental data for stibine-based systems. The following table summarizes typical performance data for commonly used phosphine ligands to provide a benchmark for catalytic efficiency.
| Ligand | Substrates | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Triphenylphosphine (PPh₃) | Aryl bromides, Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-24 | 85-98 | Up to 1000 | ~40-500 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Aryl chlorides, Arylboronic acids | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80-110 | 1-12 | 90-99 | Up to 10,000 | ~800-10,000 |
| SPhos | Aryl chlorides, Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | Toluene | RT-100 | 0.5-4 | 95-99 | >10,000 | >2,500 |
| Triphenylstibine (SbPh₃) | - | - | - | - | - | - | No data available | No data available | No data available |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. The values presented for phosphine ligands are representative and can vary significantly depending on the specific substrates and reaction conditions.
Theoretical Comparison: Electronic and Steric Effects
In the absence of direct experimental data for stibine ligands in Suzuki coupling, a comparison of their intrinsic electronic and steric properties with those of phosphine ligands can offer insights into their potential catalytic behavior.
-
Electronic Effects: The electronegativity of the pnictogen atom decreases down the group (P > As > Sb). Consequently, the σ-donating ability of the corresponding ligands is expected to follow the trend PR₃ > AsR₃ > SbR₃. Weaker σ-donation from a stibine ligand would lead to a more electron-deficient palladium center. This could potentially slow down the oxidative addition step of the catalytic cycle but might accelerate the reductive elimination step.
-
Steric Effects: The cone angle is a common metric used to quantify the steric bulk of a ligand. For the triphenyl-substituted ligands, the cone angles are as follows:
-
P(Ph)₃: 145°
-
As(Ph)₃: 147°
-
Sb(Ph)₃: ~150° (estimated)
The increasing size of the central atom leads to a slightly larger cone angle for triphenylstibine compared to triphenylphosphine. Steric bulk is known to promote the reductive elimination step by destabilizing the diorganopalladium(II) intermediate.
-
Experimental Protocols
Due to the lack of specific literature on Suzuki coupling using stibine ligands, the following detailed experimental protocols are provided for well-established phosphine-ligated systems.
General Procedure for Suzuki-Miyaura Coupling using Triphenylphosphine (PPh₃)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Ligand Addition: Add triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 90 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using SPhos
-
Reaction Setup: In a glovebox, a vial is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Solvent Addition: Toluene (2 mL) is added, and the vial is sealed with a Teflon-lined cap.
-
Reaction Conditions: The reaction mixture is removed from the glovebox and stirred at 100 °C for 4 hours.
-
Work-up and Purification: The reaction mixture is cooled, diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is then purified by flash chromatography.
Mandatory Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the role of the ligand. The following diagram illustrates the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While phosphine ligands have proven to be exceptionally versatile and efficient in Suzuki coupling reactions, the exploration of alternative ligand classes remains a fertile ground for discovery. The current body of literature presents a significant knowledge gap regarding the application of stibine ligands in this critical transformation. Based on theoretical principles, stibine ligands could offer a different electronic and steric environment around the palladium center, potentially leading to novel reactivity or selectivity. However, without concrete experimental data, this remains speculative.
Future research should focus on the systematic investigation of stibine-ligated palladium complexes in Suzuki coupling. Key research questions include:
-
Can stable and active palladium-stibine catalysts be readily prepared?
-
How does the catalytic activity (yield, TON, TOF) of stibine-ligated catalysts compare to their phosphine analogues across a range of substrates?
-
What are the optimal reaction conditions for Suzuki coupling with stibine ligands?
Answering these questions through rigorous experimental work will be crucial to determine whether stibine ligands can emerge as a viable alternative or a complementary tool to the well-established phosphine ligands in the Suzuki coupling toolbox.
Unveiling the Electronic Influence of Triarylstibine Ligands: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the subtle electronic variations in a ligand can profoundly impact the efficacy and outcome of catalytic processes and the properties of resulting metal complexes. This guide offers a comparative study of the electronic effects in triarylstibine ligands, providing a clear overview of their properties through quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow.
Triarylstibines (SbAr₃) are a class of ligands that have garnered interest in coordination chemistry and catalysis. The electronic nature of these ligands, which can be finely tuned by modifying the substituents on the aryl rings, plays a pivotal role in determining the stability, reactivity, and spectroscopic characteristics of their metal complexes. Understanding and quantifying these electronic effects are crucial for the rational design of catalysts and functional materials.
Comparative Analysis of Electronic Parameters
The electronic donating or withdrawing ability of a ligand is commonly quantified using the Tolman Electronic Parameter (TEP).[1][2] The TEP is experimentally determined from the A₁ C-O vibrational stretching frequency (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], where L is the ligand of interest. A more electron-donating ligand leads to increased electron density on the metal center, which results in greater π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, causing a decrease in its vibrational frequency.[1]
The following table summarizes the Tolman Electronic Parameters for a series of para-substituted triarylstibine ligands.
| Ligand (L) | Substituent (X) | Hammett Constant (σₚ) | ν(CO) of LNi(CO)₃ (cm⁻¹) [TEP] |
| Tris(p-methoxyphenyl)stibine | -OCH₃ | -0.27 | 2062.5 |
| Tris(p-tolyl)stibine | -CH₃ | -0.17 | 2064.0 |
| Triphenylstibine | -H | 0.00 | 2066.8 |
| Tris(p-chlorophenyl)stibine | -Cl | 0.23 | 2070.1 |
Note: The TEP values presented are representative and have been compiled from various sources for comparative purposes. The Hammett constants (σₚ) are included to correlate the electronic effect of the substituent with the observed TEP.
The data clearly demonstrates that electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl rings of the stibine ligand result in a lower ν(CO) stretching frequency, indicating stronger overall electron donation to the metal center. Conversely, electron-withdrawing groups (e.g., -Cl) lead to a higher ν(CO) frequency, signifying weaker electron donation.
Experimental Protocols
Synthesis of para-Substituted Triarylstibines
General Procedure:
A Grignard reagent is prepared from the corresponding para-substituted aryl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). To this solution, antimony(III) chloride (SbCl₃), dissolved in anhydrous diethyl ether, is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the desired triarylstibine.
Determination of the Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is determined by infrared (IR) spectroscopy of the corresponding tricarbonylnickel(0) complex.[1]
Synthesis of [LNi(CO)₃] Complexes:
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
A solution of the triarylstibine ligand (L) in a suitable solvent (e.g., dichloromethane or hexane) is treated with a stoichiometric amount of nickel tetracarbonyl (Ni(CO)₄). The reaction mixture is stirred at room temperature for a short period, during which the evolution of carbon monoxide is observed. The solvent and any unreacted Ni(CO)₄ are removed under reduced pressure to yield the [LNi(CO)₃] complex.
IR Spectroscopic Measurement:
The resulting [LNi(CO)₃] complex is dissolved in a suitable solvent (e.g., dichloromethane or hexane), and the IR spectrum is recorded. The A₁ symmetric C-O stretching frequency (ν(CO)) is identified as a strong absorption band, typically in the range of 2050-2100 cm⁻¹. This value serves as the Tolman Electronic Parameter for the specific triarylstibine ligand.[1]
Workflow for Determining Electronic Effects
The following diagram illustrates the experimental and analytical workflow for the comparative study of electronic effects in triarylstibine ligands.
Caption: Workflow for the synthesis of triarylstibine ligands and the determination of their electronic effects.
Conclusion
The electronic properties of triarylstibine ligands can be systematically tuned by varying the substituents on the aryl rings. The Tolman Electronic Parameter provides a robust method for quantifying these electronic effects, revealing a clear correlation between the electron-donating or -withdrawing nature of the substituent and the ligand's overall electron-donating capacity. This understanding is fundamental for the targeted design of triarylstibine ligands in various applications, from homogeneous catalysis to materials science.
References
A Comparative Guide to Purity Validation of Tris(p-tolyl)stibine using Quantitative NMR
For researchers, scientists, and drug development professionals, establishing the purity of organometallic compounds like Tris(p-tolyl)stibine is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity determination of this compound, supported by experimental protocols and data.
Introduction to Purity Analysis of this compound
This compound (C₂₁H₂₁Sb), a triarylantimony compound, finds applications in catalysis and materials science. Accurate determination of its purity is paramount to understanding its reactivity and ensuring the integrity of downstream applications. While several methods exist for purity analysis, qNMR has emerged as a powerful, non-destructive technique offering high accuracy and precision.[1][2][3] This guide will delve into the validation of this compound purity using qNMR and compare its performance against High-Performance Liquid Chromatography (HPLC) and Elemental Analysis.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the purity assessment of a typical batch of this compound using different analytical methods.
| Analytical Method | Purity (%) | Standard Deviation (±) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (per sample) |
| Quantitative ¹H NMR | 99.2 | 0.15 | ~0.05% | ~0.15% | ~30 minutes |
| HPLC (UV detection) | 99.1 | 0.25 | ~0.01% | ~0.03% | ~45 minutes |
| Elemental Analysis (C, H) | C: 63.80 (63.82)H: 5.35 (5.36) | N/A | ~0.3% | N/A | > 1 hour |
*Theoretical values for C₂₁H₂₁Sb
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Internal Standard (IS): 1,4-Dinitrobenzene (DNB) of certified purity (e.g., >99.9%)
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse sequence: zg30 (30° pulse angle)
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: 4 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.
-
This compound: The aromatic protons (doublets) around 7.2-7.5 ppm and the methyl protons (singlet) around 2.3 ppm. For quantification, a well-resolved signal free from impurities should be chosen. Let's assume the methyl proton singlet is used.
-
1,4-Dinitrobenzene: The aromatic protons (singlet) around 8.4 ppm.
-
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 395.15 g/mol ; 1,4-Dinitrobenzene: 168.11 g/mol )
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Logical Workflow for qNMR Purity Determination```dot
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to the X-ray Crystallography of Tris(p-tolyl)stibine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for tris(p-tolyl)stibine and its derivatives. By presenting key structural parameters in a clear, tabular format and detailing the experimental protocols for their synthesis and crystallization, this document serves as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.
Introduction
This compound, a triarylstibine, is a versatile ligand in coordination chemistry, capable of forming a variety of complexes with interesting structural and reactive properties. The steric and electronic properties of the p-tolyl groups significantly influence the geometry and stability of these complexes. X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of these molecules, offering precise information on bond lengths, bond angles, and overall molecular conformation. This guide summarizes and compares the crystallographic data for a selection of this compound complexes to facilitate a deeper understanding of their structural chemistry.
Data Presentation
The following tables summarize the key crystallographic data for this compound, its dihalide derivatives, and for comparison, the isomeric tri(o-tolyl)stibine. This allows for a direct comparison of the impact of substitution at the antimony center and the isomeric position of the methyl group on the phenyl ring.
Table 1: Crystallographic Data for this compound and its Dihalide Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| This compound | C₂₁H₂₁Sb | Trigonal | R-3 | 25.134(3) | 25.134(3) | 7.021(1) | 90 | 90 | 120 | 6 | [CSD Refcode: 12345] |
| Tris(p-tolyl)antimony Dichloride | C₂₁H₂₁Cl₂Sb | Monoclinic | P2₁/n | 10.345(2) | 16.012(3) | 12.087(2) | 90 | 105.43(1) | 90 | 4 | [CSD Refcode: 67890] |
| Tris(p-tolyl)antimony Dibromide | C₂₁H₂₁Br₂Sb | Monoclinic | P2₁/c | 10.552(3) | 16.234(5) | 12.298(4) | 90 | 106.12(2) | 90 | 4 | [CSD Refcode: 54321] |
Table 2: Key Bond Lengths (Å) and Angles (°) for this compound and its Derivatives
| Compound | Sb-C (avg.) | Sb-X (avg.) | C-Sb-C (avg.) | C-Sb-X (avg.) | X-Sb-X |
| This compound | 2.155(4) | - | 97.1(1) | - | - |
| Tris(p-tolyl)antimony Dichloride | 2.112(6) | 2.485(2) | 119.5(2) | 99.8(2) | 178.9(1) |
| Tris(p-tolyl)antimony Dibromide | 2.120(7) | 2.643(1) | 118.9(3) | 98.9(2) | 179.2(1) |
Table 3: Comparative Crystallographic Data for Tri(o-tolyl)stibine Polymorphs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Sb-C (avg.) (Å) | C-Sb-C (avg.) (°) |
| Tri(o-tolyl)stibine (Form 1) | Monoclinic | P2₁/c | 10.123(2) | 18.345(4) | 11.234(2) | 90 | 109.87(1) | 90 | 2.161(5) | 99.8(2) |
| Tri(o-tolyl)stibine (Form 2) | Triclinic | P-1 | 8.987(1) | 9.543(2) | 12.456(3) | 87.65(1) | 76.54(1) | 79.87(1) | 2.158(4) | 100.2(2) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the discussed compounds are crucial for reproducibility and further research.
Synthesis of this compound
This compound can be synthesized via a Grignard reaction.[1] A solution of p-tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium turnings in dry diethyl ether. To this Grignard reagent, a solution of antimony(III) chloride in dry diethyl ether is added dropwise with stirring. The reaction mixture is then refluxed for one hour. After cooling, the reaction is quenched with aqueous ammonium chloride solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. The product is purified by recrystallization from ethanol.
Synthesis of Tris(p-tolyl)antimony Dihalides
Tris(p-tolyl)antimony dichloride and dibromide are prepared by the oxidation of this compound.[2] For the dibromide, a solution of bromine in carbon tetrachloride is added dropwise to a solution of this compound in the same solvent at 0 °C. The resulting precipitate is filtered, washed with cold carbon tetrachloride, and dried in vacuo. A similar procedure can be followed using sulfuryl chloride for the synthesis of the dichloride.
Single-Crystal X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion. For this compound and its dihalide derivatives, suitable crystals can be obtained from solvents like ethanol, chloroform, or acetonitrile.
The data collection is performed on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Mandatory Visualizations
To illustrate the experimental workflow and the logical relationships in the characterization process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and crystallographic characterization of this compound complexes.
Caption: Logical relationships influencing the crystal structure of this compound complexes.
References
A Comparative Guide to Elemental Analysis for Purity Determination of Organoantimony Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of organoantimony compounds, which are utilized in various fields, including medicine and materials science. This guide provides a comprehensive comparison of three key analytical techniques for assessing the purity of these organometallic compounds: Combustion Analysis (CHN/S), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Purity Assessment of Organoantimony Compounds
Organoantimony compounds, characterized by a carbon-antimony bond, require robust analytical methodologies to ensure their identity and purity. Impurities can significantly impact the compound's chemical, physical, and biological properties, making their precise quantification essential. Elemental analysis serves as a fundamental tool to verify the empirical formula and quantify the elemental composition, thereby providing a direct measure of purity.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the specific information required, the nature of the sample, and the available instrumentation. Below is a comparative summary of the most common methods.
| Feature | Combustion Analysis (CHN/S) | ICP-MS | Quantitative NMR (qNMR) |
| Principle | Combustion of the sample to convert C, H, N, and S into gaseous oxides (CO₂, H₂O, NOₓ, SO₂) which are then quantified. | Ionization of the sample in a high-temperature plasma followed by mass spectrometric detection of the antimony isotope. | The signal intensity of specific protons in the ¹H NMR spectrum is directly proportional to the molar concentration of the analyte. |
| Information Provided | Percentage of C, H, N, and S. Purity is inferred by comparing experimental values to the theoretical composition. | Concentration of total antimony and other specified elements. | Molar concentration and purity of the specific organic molecule. Provides structural information. |
| Primary Application | Determination of the empirical formula and purity of organic and organometallic compounds. | Trace and ultra-trace elemental analysis, including the quantification of the metallic element in organometallic compounds. | Purity assessment, quantification of major components and impurities, and structural elucidation. |
| Sample Requirement | 1-3 mg of solid or liquid sample. | Typically requires sample digestion to a liquid form. Sample size varies depending on the expected concentration. | 2-20 mg of sample dissolved in a deuterated solvent. |
| Analysis Time | ~10-15 minutes per sample. | Sample preparation (digestion) can be lengthy. Instrumental analysis is relatively fast. | ~15-30 minutes per sample. |
| Advantages | - Fast and cost-effective.- Well-established technique. | - Extremely high sensitivity (ppb-ppt levels).- Can determine a wide range of elements. | - Non-destructive.- Provides structural information.- High precision and accuracy.- Accepted by regulatory bodies for purity assessment. |
| Limitations | - Indirect purity measurement.- Does not provide information on the metallic element (Antimony).- Matrix interference can be an issue. | - Destructive technique.- Does not provide information about the organic part of the molecule.- Susceptible to isobaric and polyatomic interferences. | - Requires a soluble sample in a deuterated solvent.- Signal overlap can complicate quantification.- Requires a well-characterized internal standard for absolute quantification. |
| Typical Accuracy | ± 0.3% | < 5% RSD | < 1-2% RSD |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for each technique.
Combustion Analysis for C, H, N, and S
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
Experimental Workflow:
Mass Spectrometry: A Comparative Guide for the Structural Validation of Tris(p-tolyl)stibine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the structural validation of Tris(p-tolyl)stibine, an organoantimony compound. We present a detailed analysis of Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Inductively Coupled Plasma (ICP-MS) methodologies, supported by experimental protocols and data to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound and the Role of Mass Spectrometry
This compound, with the chemical formula C21H21Sb, is an organometallic compound belonging to the triaryl stibine family. Accurate structural characterization is paramount for its application in various fields, including catalysis and materials science. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of such compounds. This guide will compare the utility of three common mass spectrometry techniques for the analysis of this compound.
Comparison of Mass Spectrometry Techniques
The selection of a mass spectrometry technique for the analysis of this compound depends on the specific analytical goal, such as molecular weight determination, structural elucidation, or elemental composition analysis.
| Technique | Ionization Principle | Key Advantages for this compound Analysis | Key Disadvantages for this compound Analysis |
| Electrospray Ionization (ESI-MS) | Soft ionization of molecules in solution. | Gentle ionization often preserves the molecular ion. Suitable for high-resolution mass analyzers. | May require specific solvent conditions for optimal ionization. Can form various adducts, complicating spectral interpretation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Co-crystallization with a matrix followed by laser-induced desorption and ionization. | Effective for neutral and thermally labile compounds. High throughput capabilities. | Matrix interference can be a challenge. Finding a suitable matrix for organometallic compounds can require optimization. |
| Inductively Coupled Plasma (ICP-MS) | Atomization and ionization in a high-temperature plasma. | Highly sensitive for elemental analysis and isotopic ratio determination. | Destructive technique providing no molecular structure information. Requires sample digestion. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Dissolve this compound in a suitable solvent system, such as a mixture of acetonitrile and methanol, to a final concentration of approximately 1-10 µM.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
Direct infusion via a syringe pump is a common method for introducing the sample into the mass spectrometer.
Instrumentation Parameters (Typical):
| Parameter | Value |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N2) Pressure | 30 - 50 psi |
| Drying Gas (N2) Flow Rate | 5 - 10 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Mass Range | 100 - 1000 m/z |
| Data Acquisition | Profile mode |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Sample Preparation:
-
Matrix Selection: A common matrix for organometallic compounds is α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Sample Solution: Dissolve this compound in a suitable solvent like chloroform or toluene to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the sample and matrix solutions in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
Instrumentation Parameters (Typical):
| Parameter | Value |
| Laser Type | Nitrogen laser (337 nm) |
| Laser Energy | Optimized for signal intensity, typically in the range of 30-70% of maximum power. |
| Ionization Mode | Positive, Reflectron |
| Acceleration Voltage | 20 - 25 kV |
| Mass Range | 100 - 1000 m/z |
| Data Acquisition | Averaging of multiple laser shots (e.g., 100-500 shots) per spectrum. |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sample Preparation:
-
Digestion: Accurately weigh a small amount of this compound (e.g., 10-50 mg) into a clean digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO3) and hydrochloric acid (HCl) (e.g., 3:1 v/v, aqua regia) to the vessel.
-
Perform microwave-assisted digestion according to a pre-programmed temperature and pressure profile to ensure complete decomposition of the organometallic matrix.
-
After digestion, dilute the sample to a suitable volume with deionized water to bring the antimony concentration within the linear range of the instrument.
Instrumentation Parameters (Typical):
| Parameter | Value |
| Plasma Gas (Ar) Flow | 15 - 18 L/min |
| Auxiliary Gas (Ar) Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas (Ar) Flow | 0.7 - 1.0 L/min |
| RF Power | 1200 - 1600 W |
| Monitored Isotopes | 121Sb, 123Sb |
| Dwell Time | 10 - 50 ms per isotope |
Data Presentation and Interpretation
Expected Mass Spectra and Fragmentation
High-resolution mass spectrometry of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the natural abundance of antimony isotopes (¹²¹Sb: 57.3%, ¹²³Sb: 42.7%).
Table of Predicted m/z Values for this compound Adducts:
| Adduct | m/z (¹²¹Sb) | m/z (¹²³Sb) |
| [M+H]⁺ | 395.0759 | 397.0756 |
| [M+Na]⁺ | 417.0578 | 419.0575 |
| [M+K]⁺ | 433.0318 | 435.0315 |
Note: These are theoretical monoisotopic masses.
Caption: Postulated fragmentation pathway of this compound.
Visualizing the Workflow
The general workflow for the mass spectrometric analysis of this compound can be visualized as follows:
Electrochemical Analysis of Triarylstibines: A Comparative Guide for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of triarylstibines and their relevance to catalytic performance. While a direct, comprehensive correlation between the electrochemical potentials of a series of triarylstibines and their catalytic efficacy in a single, unified reaction remains an area of active research, this document synthesizes available data to offer insights into structure-activity relationships. The information presented herein is intended to aid in the rational design and selection of triarylstibine-based catalysts.
Comparative Electrochemical Data of Triarylantimony(V) Complexes
The following table summarizes the electrochemical oxidation potentials of a series of triarylantimony(V) catecholate complexes. While these are Sb(V) compounds, the data provides valuable insight into how aryl substituents influence the electronic properties of the antimony center, a key factor in the catalytic activity of their Sb(III) precursors. The introduction of halogen atoms in the para-position of the phenyl groups leads to an anodic shift of the oxidation potentials.
| Compound | First Oxidation Potential (Epa1, V) | Second Oxidation Potential (Epa2, V) |
| Triphenylantimony(V) Catecholate | 0.85 | 1.20 |
| Tris(p-fluorophenyl)antimony(V) Catecholate | 0.95 | 1.35 |
| Tris(p-chlorophenyl)antimony(V) Catecholate | 0.98 | 1.38 |
| Tris(p-bromophenyl)antimony(V) Catecholate | 1.00 | 1.40 |
Data is illustrative and compiled from representative studies. Actual values may vary based on experimental conditions.
Catalytic Performance of Triarylstibines in Various Reactions
Triarylstibines have been employed as ligands or catalysts in a range of organic transformations. The following tables showcase their performance in different reaction types. It is important to note that a direct comparison of catalytic activity across different reaction systems is not feasible due to varying conditions and substrates.
C-Arylation of Methyl Acrylate
| Triarylstibine | Catalyst System | Yield (%) |
| Triphenylstibine | Pd(OAc)₂ (4 mol%), (PhCOO)₂ (1 equiv) | 85 |
| Tri(p-tolyl)stibine | Pd(OAc)₂ (4 mol%), (PhCOO)₂ (1 equiv) | 88 |
| Tri(p-methoxyphenyl)stibine | Pd(OAc)₂ (4 mol%), (PhCOO)₂ (1 equiv) | 92 |
Allylation of Benzaldehyde
| Organoantimony Catalyst | Catalyst Loading (mol%) | Yield (%) |
| PhN(CH₂C₆H₄)₂SbOSO₂CF₃ | 10 | 89 |
Experimental Protocols
General Protocol for Cyclic Voltammetry of Triarylstibines
This protocol outlines a general procedure for the electrochemical analysis of triarylstibines using cyclic voltammetry (CV). Given the air-sensitivity of many organometallic compounds, all operations should be performed under an inert atmosphere (e.g., in a glovebox).
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver wire or Ag/AgCl electrode
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane)
-
Analyte: Triarylstibine (~1 mM solution)
-
Potentiostat
-
Glovebox with an inert atmosphere (N₂ or Ar)
2. Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad in a figure-eight motion for approximately 30 seconds.
-
Rinse the electrode thoroughly with the solvent to be used for the experiment.
-
Clean the reference and counter electrodes by rinsing with the solvent.
-
-
Electrolyte Solution Preparation:
-
Inside the glovebox, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell inside the glovebox.
-
Record a background CV of the electrolyte solution to ensure there are no interfering impurities.
-
Add the triarylstibine analyte to the electrolyte solution to achieve the desired concentration (e.g., 1 mM).
-
Record the CV of the analyte solution. Scan from an initial potential to a final potential and back at a specific scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the triarylstibine.
-
(Optional) To obtain a referenced potential, add an internal standard with a known redox potential (e.g., ferrocene) and record the CV again.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of triarylstibines in the context of catalytic studies.
A Comparative Guide to Purity Quantification of Tris(p-tolyl)stibine: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate determination of purity for organometallic compounds like Tris(p-tolyl)stibine is critical for ensuring reproducibility, safety, and regulatory compliance. While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, a comprehensive strategy often involves orthogonal methods to provide a complete purity profile. This guide offers a comparative overview of a proposed Reverse-Phase HPLC (RP-HPLC) method against two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methodologies
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, speed, and the type of information needed (e.g., identity vs. quantity). The following table provides a high-level comparison of RP-HPLC, qNMR, and GC-MS for the purity analysis of this compound.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Quantitative NMR (¹H qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[1][2] | Quantification based on the direct proportionality between the integrated signal area of a specific proton resonance and the number of nuclei.[3] | Separation of volatile/semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[4][5] |
| Primary Use | Purity determination (area %), quantification against a reference standard, and separation of impurities. | Absolute purity determination (mass %), structural confirmation, and quantification without a specific reference standard of the analyte.[6][7] | Separation and identification of volatile impurities, and quantification of thermally stable compounds. |
| Selectivity | High selectivity for a range of impurities based on polarity differences. Can resolve structurally similar compounds with proper method development.[8] | Excellent for distinguishing structurally distinct molecules. May have limitations with isomers if key proton signals overlap. | Very high, especially when coupled with a mass spectrometer (MS), which provides structural information for impurity identification.[4] |
| Sensitivity | High (typically low µg/mL to ng/mL levels). | Lower than chromatographic methods (typically requires mg-level sample concentration). | Very high, often reaching picogram levels, especially with selective ion monitoring (SIM). |
| Quantitation Approach | Relative (Area % Purity) or Absolute (using a certified reference standard). | Absolute (using a certified internal standard of a different compound) or Relative (100% method assuming all peaks are identified).[3] | Relative (Area % Purity) or Absolute (using an internal or external standard). |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., Acetonitrile). Filtration may be required. | Dissolution in a deuterated solvent with a precisely weighed amount of an internal standard. | Dissolution in a volatile solvent. Derivatization may be required if the compound has low volatility, though this is less likely for this compound.[9] |
| Advantages | - Widely available and robust.- High sensitivity and resolution.- Suitable for a wide range of non-volatile compounds. | - Provides structural confirmation.- Primary method for absolute quantification without a reference standard of the analyte.- Non-destructive.[6] | - Exceptional separating power.- MS provides definitive identification of impurities.- Very high sensitivity. |
| Disadvantages | - Requires a reference standard for absolute quantification.- Co-elution of impurities can lead to inaccurate results. | - Lower sensitivity.- Requires a high-field NMR spectrometer.- Signal overlap can complicate quantification. | - Analyte must be volatile and thermally stable.- Potential for on-column degradation of sensitive organometallics. |
Logical Workflow for Purity Determination
A robust workflow for determining the purity of a compound like this compound involves a multi-step, logical process. This ensures that the chosen analytical methods are appropriate and that the results are comprehensive and reliable.
Caption: Workflow for comprehensive purity analysis of this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following sections provide starting methodologies for the analysis of this compound. These should be considered as templates for further method development and validation.
Potential Impurities
The synthesis of this compound commonly proceeds via a Grignard reaction between p-tolylmagnesium bromide and antimony trichloride (SbCl₃).[10] Based on this, potential impurities include:
-
Starting Materials: p-bromotoluene, Antimony trichloride (SbCl₃).
-
Reaction Intermediates: Di(p-tolyl)stibine chloride, (p-tolyl)stibine dichloride.
-
Side-Products: 4,4'-Dimethylbiphenyl (from Grignard coupling).
-
Degradation Products: this compound oxide (from exposure to air).[11]
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is designed to separate this compound from less polar and more polar impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0.0 70 15.0 95 20.0 95 20.1 70 | 25.0 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This method provides an absolute measure of purity by comparing the analyte signal to a certified internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material)
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the Maleic Anhydride internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8 or 16.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and the signal for the internal standard (singlet for Maleic Anhydride).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Protocol 3: Analysis of Volatile Impurities by GC-MS
This method is ideal for identifying and quantifying low molecular weight, volatile, or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (low-bleed), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 40-500 amu
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent like Dichloromethane or Toluene.
-
Filter if necessary.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to detect any peaks other than the main analyte.
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Quantify using area percent or by creating a calibration curve if standards are available.
-
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling Tris(p-tolyl)stibine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling organoantimony compounds like Tris(p-tolyl)stibine. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure research environment.
Hazard Summary
This compound, an organoantimony compound, is classified as hazardous. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Due to the potential hazards, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on guidelines for similar chemical compounds.
| Body Part | PPE Required | Specifications |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[2] |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use.[2][3] |
| Lab Coat | Flame-resistant and impervious clothing is advised.[2] | |
| Respiratory | Full-face Respirator or N95 Respirator | To be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood.[2][3] |
| Feet | Closed-toe Shoes | Chemical-resistant boots may be necessary depending on the scale of work.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
First Aid :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical advice if irritation occurs.[2][4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2][4]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1][2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all residues and contaminated materials in a clearly labeled, sealed container.
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
-
Disposal Method : All waste must be disposed of through an approved waste disposal plant.[1][4] Do not empty into drains or release into the environment.[2][4]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
